Methyl 2-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXPHVNMBPFOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060548 | |
| Record name | Benzoic acid, 2-nitro-, methyl ester | |
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Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-27-9 | |
| Record name | Methyl 2-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-nitrobenzoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-nitrobenzoate | |
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| Record name | Benzoic acid, 2-nitro-, methyl ester | |
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| Record name | Benzoic acid, 2-nitro-, methyl ester | |
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| Record name | Methyl 2-nitrobenzoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.193 | |
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| Record name | METHYL 2-NITROBENZOATE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Methyl 2-Nitrobenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of methyl 2-nitrobenzoate (B253500), a key chemical intermediate. This document details its chemical and physical properties, safety information, synthesis, and applications, with a focus on its role in organic synthesis and as a precursor in the development of pharmaceuticals and other functional materials.
Core Properties and Data
Methyl 2-nitrobenzoate, also known as methyl o-nitrobenzoate, is an aromatic compound with the chemical formula C₈H₇NO₄. It is a clear, yellow to orange-brownish liquid at room temperature and is utilized as a versatile intermediate in various chemical syntheses.[1][2]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 606-27-9[1] |
| EC Number | 210-111-8[1] |
| Molecular Formula | C₈H₇NO₄[1] |
| Synonyms | Methyl o-nitrobenzoate, 2-Nitrobenzoic acid methyl ester[3] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 181.15 g/mol [1] |
| Appearance | Clear yellow to orange-brownish liquid[2] |
| Melting Point | -13 °C to -46 °C[4][5] |
| Boiling Point | 275 °C (at 760 mmHg); 104-106 °C (at 0.1 mmHg)[1][6] |
| Density | Approximately 1.28 g/mL[1] |
| Solubility | Information not widely available, but likely soluble in common organic solvents. |
Safety and Handling
This compound is not classified as a hazardous substance according to most safety data sheets.[4][7] However, as with all laboratory chemicals, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Work should be conducted in a well-ventilated area.[5]
Synthesis of this compound
The primary method for the synthesis of this compound is the Fischer esterification of 2-nitrobenzoic acid with methanol (B129727) in the presence of an acid catalyst. Direct nitration of methyl benzoate (B1203000) is not a suitable method as the ester group is a meta-director, leading predominantly to the formation of methyl 3-nitrobenzoate.
Experimental Protocol: Fischer Esterification of 2-Nitrobenzoic Acid
This protocol is a representative procedure based on general Fischer esterification methods.[5][8][9]
Materials:
-
2-Nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Caption: Fischer Esterification of 2-Nitrobenzoic Acid.
Chemical Reactivity and Applications
This compound is a valuable precursor in organic synthesis, primarily due to the reactivity of the nitro group and the ester functionality.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding methyl anthranilate. This transformation is a critical step in the synthesis of various heterocyclic compounds and other functional molecules.
4.1.1. Experimental Protocol: Reduction of this compound
A common method for this reduction is catalytic hydrogenation.
Materials:
-
This compound
-
Methanol or Ethanol (B145695)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite)
-
Standard hydrogenation apparatus
Procedure:
-
Reaction Setup: Dissolve this compound in methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.
-
Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically with a balloon or in a Parr shaker) and stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield methyl anthranilate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. personal.tcu.edu [personal.tcu.edu]
Methyl 2-nitrobenzoate chemical structure and IUPAC name
An In-Depth Technical Guide to Methyl 2-nitrobenzoate (B253500)
This guide provides a comprehensive overview of methyl 2-nitrobenzoate, a significant chemical intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and a visual representation of the synthetic workflow.
Chemical Structure and IUPAC Name
This compound is an organic compound featuring a benzene (B151609) ring substituted with a methyl ester group and a nitro group at the ortho position. Its formal IUPAC name is This compound .[1][2] It is also commonly known as methyl o-nitrobenzoate.[1]
Key Identifiers:
Physicochemical Data
The quantitative properties of this compound are crucial for its application in synthesis and for safety considerations. The data is summarized in the table below for clear reference.
| Property | Value | Reference(s) |
| Molecular Weight | 181.15 g/mol | [1][6] |
| Appearance | Clear colorless to yellow or orange-brownish liquid | [2][3][7] |
| Melting Point | -13 °C | [4][5][6][7] |
| Boiling Point | 275 °C (at 760 mmHg) 95 °C (at 1 mmHg) 104-106 °C (at 0.1 mmHg) | [4][5][8] |
| Density | 1.28 - 1.285 g/mL (at 25 °C) | [4][5][8] |
| Refractive Index (n²⁰/D) | 1.533 - 1.535 | [4][5][8] |
| Flash Point | >110 °C (>230 °F) | [8] |
Experimental Protocol: Synthesis via Fischer Esterification
This compound is commonly synthesized via the Fischer esterification of 2-nitrobenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using a large excess of the alcohol reactant.
Objective: To synthesize this compound from 2-nitrobenzoic acid and methanol.
Materials:
-
2-nitrobenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzoic acid in a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents). Place the flask in an ice bath.
-
Catalyst Addition: With continuous stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid) to the methanolic solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol). Continue heating under reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if desired.
-
Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate. Remove the bulk of the excess methanol using a rotary evaporator.
-
Extraction: Pour the cooled reaction mixture into a separatory funnel containing water and ethyl acetate. Shake the funnel vigorously, allowing the layers to separate. The organic layer (top) will contain the desired ester.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove any unreacted sulfuric acid and 2-nitrobenzoic acid, followed by a wash with brine to remove residual water and inorganic salts.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to obtain a high-purity liquid.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the Fischer esterification synthesis for this compound.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. benchchem.com [benchchem.com]
- 5. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 6. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 7. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 8. studylib.net [studylib.net]
An In-Depth Technical Guide to the Synthesis of Methyl 2-Nitrobenzoate from 2-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 2-nitrobenzoate (B253500) from 2-nitrobenzoic acid via Fischer esterification. The document details the underlying chemical principles, a representative experimental protocol, and relevant physicochemical and spectral data for the product. This guide is intended for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry, where substituted nitro-aromatic compounds are valuable intermediates.
Introduction
Methyl 2-nitrobenzoate is a key building block in organic synthesis, serving as a precursor for a variety of pharmaceutical and agrochemical compounds. The presence of both a nitro group and an ester functionality on the aromatic ring allows for diverse chemical transformations. The synthesis from 2-nitrobenzoic acid is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Reaction Principle and Mechanism
The synthesis of this compound from 2-nitrobenzoic acid and methanol (B129727) is achieved through Fischer esterification. This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. A strong acid catalyst, typically sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.
To favor the formation of the product, the equilibrium of the reaction is typically shifted to the right by using a large excess of the alcohol or by removing water as it is formed.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Property | 2-Nitrobenzoic Acid | This compound |
| Molecular Formula | C₇H₅NO₄ | C₈H₇NO₄ |
| Molecular Weight | 167.12 g/mol | 181.15 g/mol [1] |
| Appearance | White to yellowish crystalline powder | Clear yellow to orange-brownish liquid[2] |
| Melting Point | 146-149 °C | -13 °C[3][4] |
| Boiling Point | Decomposes | 104-106 °C at 0.1 mmHg[4] |
| Density | 1.575 g/cm³ | 1.28 g/mL at 25 °C[3][4] |
| Refractive Index | Not Applicable | n20/D 1.534[4] |
| CAS Number | 552-16-9 | 606-27-9[3] |
Experimental Protocol: Fischer Esterification of 2-Nitrobenzoic Acid
The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from standard Fischer esterification methods for substituted benzoic acids.
Materials:
-
2-Nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-nitrobenzoic acid and a 10 to 20-fold molar excess of anhydrous methanol.
-
Acid Catalysis: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the mass of the carboxylic acid).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing deionized water.
-
Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).
-
Combine the organic layers.
-
-
Neutralization: Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution may cause pressure build-up in the separatory funnel. Vent frequently).
-
Saturated sodium chloride solution (brine) to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Features for this compound |
| ¹H NMR | Aromatic protons (4H) in the range of δ 7.5-8.2 ppm. A singlet for the methyl ester protons (3H) around δ 3.9 ppm.[5] |
| ¹³C NMR | Carbonyl carbon signal around δ 165-170 ppm. Aromatic carbon signals in the range of δ 120-150 ppm. Methyl carbon signal around δ 52 ppm. |
| IR Spectroscopy | Strong C=O stretching vibration for the ester at ~1720-1740 cm⁻¹. Asymmetric and symmetric N-O stretching vibrations for the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. C-O stretching at ~1250-1300 cm⁻¹.[6] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 181. |
Logical Workflow and Signaling Pathways
The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the Fischer esterification of 2-nitrobenzoic acid.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-nitrobenzoic acid via Fischer esterification is a robust and well-established method. By employing an excess of methanol and an acid catalyst, high yields of the desired ester can be achieved. The straightforward work-up and purification procedures make this a practical route for obtaining this versatile synthetic intermediate. This guide provides the necessary theoretical and practical information for researchers to successfully perform this synthesis and characterize the final product.
References
An In-depth Technical Guide to the Safe Handling of Methyl 2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Methyl 2-nitrobenzoate (B253500) (CAS No. 606-27-9). The information is compiled from various Safety Data Sheets (SDS) and regulatory guidelines to ensure a high standard of laboratory safety.
Chemical and Physical Properties
Methyl 2-nitrobenzoate is a light orange to yellow or green clear liquid.[1] A summary of its key physical and chemical properties is presented below. It is important to note the variations in reported values across different suppliers, which may be due to different measurement conditions or purities.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [2][3][4] |
| Molecular Weight | 181.15 g/mol | [2][3][4] |
| CAS Number | 606-27-9 | [2][3][4] |
| Appearance | Liquid, Yellow to Amber | [2][5][6] |
| Melting Point | -13 °C (9 °F) | [1][2][4][5][7] |
| Boiling Point | 104 - 106 °C at 0.1 hPa | [2][4] |
| 95 - 106 °C at 1 mmHg | [5][8] | |
| 275 °C (lit.) | [1][9] | |
| Density | 1.28 g/mL at 25 °C | [4][10] |
| 1.29 g/mL (Specific Gravity 20/20) | [1] | |
| Flash Point | > 112 °C (> 233.6 °F) | [5][8] |
| Solubility | No data available | [5][11] |
| Chemical Stability | Stable under recommended storage conditions. | [2] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and the OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not classified as a hazardous substance or mixture .[2][3][5][8]
-
Hazards not otherwise classified (HNOC): None identified.[2][5][8]
-
Carcinogenicity: Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]
While not classified as hazardous, it is crucial to handle all chemicals with appropriate caution in a laboratory setting. The toxicological properties of this compound have not been fully investigated.[5][11]
Handling and Storage Precautions
Adherence to proper handling and storage protocols is essential to ensure laboratory safety.
| Precaution Category | Recommended Procedures | Source(s) |
| General Handling | Avoid contact with skin and eyes. Avoid breathing vapors or mists. Wash hands thoroughly after handling. Handle in a well-ventilated place. | [5][8][9] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents. | [5][8][9] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | [2][5][9] |
| Skin Protection: Handle with gloves. Dispose of contaminated gloves after use. Wear impervious clothing. | [2][5][9] | |
| Respiratory Protection: Not required under normal use conditions. | [2][5] | |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. | [5][9] |
Emergency and First Aid Procedures
In case of exposure, follow these first aid measures and seek medical attention if necessary.
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [6][9] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. | [6][9] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [6][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [6][9] |
Accidental Release and Fire-Fighting Measures
| Situation | Recommended Action | Source(s) |
| Accidental Release | Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. | [5][9] |
| Fire-Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) for firefighting if necessary. | [5][9] |
| Hazardous Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂). | [5][8] |
Experimental Protocols
Detailed experimental data for the safety profile of this compound are not widely available in the public domain. However, the determination of physicochemical and toxicological properties follows standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals.[5][12][13] Representative protocols are described below.
Determination of Melting Point (OECD Guideline 102)
Objective: To determine the melting point of a substance.
Methodology:
-
Apparatus: A capillary tube melting point apparatus.
-
Procedure:
-
A small amount of the finely powdered, dry substance is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.
-
Determination of Boiling Point (OECD Guideline 103)
Objective: To determine the boiling point of a liquid substance.
Methodology:
-
Apparatus: A distillation setup or a dynamic method apparatus.
-
Procedure (Dynamic Method):
-
The liquid is heated, and the vapor pressure is measured at different temperatures.
-
The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The normal boiling point is determined at a pressure of 101.325 kPa.
-
Acute Oral Toxicity Assessment (Representative Protocol based on OECD Guideline 420: Fixed Dose Procedure)
Objective: To assess the acute oral toxicity of a substance.[2][3]
Methodology:
-
Test System: Typically, young adult female rats are used.[9]
-
Procedure:
-
Animals are fasted prior to dosing.[3]
-
The substance is administered orally by gavage in a single dose.[3]
-
A stepwise procedure is used with a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[3]
-
The initial dose is selected based on available information. In the absence of data, a starting dose of 300 mg/kg is often used.[3]
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[3]
-
The outcome (evident toxicity or mortality) determines the next step: dosing at a lower or higher fixed dose level, or cessation of testing.
-
The substance is then classified according to the GHS based on the observed toxicity at specific dose levels.[3]
-
Visualized Workflows
The following diagrams illustrate standardized workflows for handling laboratory chemicals and responding to emergencies.
Caption: General Workflow for Safe Handling of Laboratory Chemicals.
Caption: Emergency First Aid Procedures Flowchart.
References
- 1. This compound | 606-27-9 | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. umwelt-online.de [umwelt-online.de]
- 4. This compound | 606-27-9 [chemicalbook.com]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. search.library.brandeis.edu [search.library.brandeis.edu]
- 7. benchchem.com [benchchem.com]
- 8. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 13. oecd.org [oecd.org]
A Technical Guide to the Solubility of Methyl 2-Nitrobenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of methyl 2-nitrobenzoate (B253500) in common organic solvents. A thorough review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this compound. Consequently, this document provides a comprehensive, standardized experimental protocol for the determination of the solubility of methyl 2-nitrobenzoate using the isothermal equilibrium method followed by gravimetric analysis. This guide is intended to enable researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data in-house. The methodologies presented are fundamental for processes such as reaction optimization, purification, and formulation development.
Introduction
This guide provides a detailed experimental protocol to address this data gap. The presented methodology is based on the well-established isothermal saturation method. This technique involves creating a saturated solution of the solute (this compound) in a given solvent at a constant temperature and then determining the concentration of the dissolved solid.
Quantitative Solubility Data
As of the date of this publication, no specific quantitative solubility data for this compound in common organic solvents has been found in a review of scientific literature and chemical databases. To facilitate the generation and organized presentation of such data, the following table structure is recommended.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| [Add other solvents as needed] |
Note: This table is a template for recording experimentally determined solubility data.
Experimental Protocol: Determination of Solubility by the Isothermal Equilibrium and Gravimetric Method
The following protocol details the steps for determining the solubility of this compound in a given organic solvent at a specific temperature. The method involves achieving solid-liquid equilibrium and then quantifying the dissolved solute by gravimetric analysis.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
3.2. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial containing the solid this compound.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibrium may vary and should be determined experimentally by taking measurements at different time points until the solubility value remains constant.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle at the bottom of the vial while maintaining the constant temperature.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or room-temperature syringe. To avoid precipitation of the solute due to temperature changes, this step should be performed swiftly. Attach a syringe filter to the syringe to remove any suspended solid particles and transfer the filtrate into a pre-weighed evaporating dish.
-
Mass Determination of the Saturated Solution: Immediately weigh the evaporating dish containing the known volume of the saturated solution to determine its mass.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the boiling point of the solute but high enough for efficient solvent removal.
-
Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. After cooling, weigh the dish containing the dry this compound residue. Repeat the drying and weighing process until a constant mass is obtained.
-
Data Calculation:
-
Mass of the solvent = (Mass of the dish + saturated solution) - (Mass of the dish + dry solute)
-
Mass of the dissolved solute = (Mass of the dish + dry solute) - (Mass of the empty dish)
-
Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) * 100
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Spectroscopic Characterization of Methyl 2-Nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-nitrobenzoate (B253500), a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Spectroscopic Data Summary
The empirical formula for methyl 2-nitrobenzoate is C₈H₇NO₄, with a molecular weight of 181.15 g/mol .[1] The structural and electronic environment of the molecule gives rise to a unique spectroscopic fingerprint, which is detailed in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.9-8.1 | m | - | 1H | Aromatic H |
| ~7.6-7.8 | m | - | 2H | Aromatic H |
| ~7.4-7.6 | m | - | 1H | Aromatic H |
| 3.89 | s | - | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 165.7 | C=O (Ester) |
| 148.1 | C-NO₂ |
| 135.1 | Aromatic CH |
| 132.8 | Aromatic C |
| 131.8 | Aromatic CH |
| 129.6 | Aromatic CH |
| 124.3 | Aromatic CH |
| 52.3 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~700-800 | Strong | Aromatic C-H Bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 181 | Moderate | [M]⁺ (Molecular Ion) |
| 150 | High | [M - OCH₃]⁺ |
| 135 | Moderate | [M - NO₂]⁺ |
| 122 | Moderate | [M - COOCH₃]⁺ |
| 104 | Low | [C₇H₄O]⁺ |
| 76 | Low | [C₆H₄]⁺ |
| 50 | Low | [C₄H₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol (¹H and ¹³C)
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
2. Instrumentation and Data Acquisition:
-
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
A standard one-pulse sequence is used.
-
The spectral width is set to approximately 12 ppm, centered around 6 ppm.
-
A sufficient number of scans (typically 16-64) are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is used.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is set to approximately 220 ppm, centered around 110 ppm.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
3. Data Processing:
-
The Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy Protocol (Neat Liquid)
1. Sample Preparation:
-
As this compound is a liquid at room temperature, a neat spectrum can be obtained.
-
Place one to two drops of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3]
2. Instrumentation and Data Acquisition:
-
The spectrum is acquired using a Fourier Transform Infrared (FT-IR) spectrometer.
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.[4]
-
An average of 16 or 32 scans is typically co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
2. Instrumentation and Data Acquisition:
-
The analysis is performed on a GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[5]
-
Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[5]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Processing:
-
The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of the compound.
-
The mass spectrum corresponding to the chromatographic peak of this compound is extracted and analyzed for its molecular ion and fragmentation pattern.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Pivotal Role of Methyl 2-Nitrobenzoate as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-nitrobenzoate (B253500) (C₈H₇NO₄, CAS No: 606-27-9) is a vital chemical intermediate, playing a crucial role in the synthesis of a wide array of organic compounds. Its strategic importance is most pronounced in its function as a primary precursor to methyl anthranilate, a key component in the flavor and fragrance industry and a building block for various pharmaceuticals and dyes. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of methyl 2-nitrobenzoate, offering detailed experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is an aromatic ester characterized by a nitro group positioned ortho to the methyl ester group on the benzene (B151609) ring. This specific arrangement of functional groups imparts unique reactivity, making it a valuable synthon in organic chemistry. While the direct nitration of methyl benzoate (B1203000) predominantly yields the meta isomer, the ortho isomer serves as a critical gateway to 2-substituted aniline (B41778) derivatives, most notably methyl anthranilate. This guide will elucidate the synthetic pathways to this compound, its pivotal transformations, and its downstream applications in high-value chemical manufacturing.
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: the direct nitration of methyl benzoate, which requires careful control and separation, and the esterification of 2-nitrobenzoic acid, which offers a more direct pathway to the desired isomer.
Nitration of Methyl Benzoate
The electrophilic aromatic substitution of methyl benzoate with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) yields a mixture of isomers. The ester group is a meta-director, making methyl 3-nitrobenzoate the major product. However, the ortho and para isomers are also formed in smaller quantities.[1][2] The separation of the ortho isomer from the product mixture can be challenging and is often achieved through fractional crystallization or chromatography.[3][4]
Esterification of 2-Nitrobenzoic Acid
A more direct and common laboratory-scale synthesis involves the Fischer esterification of 2-nitrobenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. This method provides a high yield of the desired ortho isomer, avoiding the complex separation of isomeric mixtures.
Key Reactions and Applications
The primary utility of this compound lies in its role as a precursor to other valuable chemical entities.
Reduction to Methyl Anthranilate
The most significant application of this compound is its reduction to methyl anthranilate (methyl 2-aminobenzoate).[5] This transformation is a cornerstone reaction, as methyl anthranilate is a widely used compound with a characteristic grape scent and flavor.[6][7] It finds extensive use in the food, beverage, and cosmetic industries.[7][8]
dot
Intermediate in Pharmaceutical Synthesis
Methyl anthranilate, derived from this compound, serves as a precursor in the synthesis of various pharmaceuticals, including antispasmodic and antihistamine drugs.[9] Furthermore, the anthranilate core is a key structural motif in many quinazolinone-based compounds, which exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12]
Precursor for Dyes and Pigments
This compound and its derivatives are utilized in the manufacturing of dyes.[13] The amino group in methyl anthranilate, obtained from the reduction of this compound, can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes.[14]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 606-27-9 | [15][16] |
| Molecular Formula | C₈H₇NO₄ | [11][15] |
| Molecular Weight | 181.15 g/mol | [15][16] |
| Appearance | Clear yellow to orange-brownish liquid | [15] |
| Melting Point | -13 °C | [16] |
| Boiling Point | 104-106 °C at 0.1 mmHg | [16] |
| Density | 1.28 g/mL at 25 °C | [16] |
| Refractive Index (n20/D) | 1.534 | [16] |
Spectroscopic Data of this compound
| Spectroscopy | Peak Assignments | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 3.91 (s, 3H, -OCH₃), 7.30-7.37 (m, 1H, Ar-H), 7.68 (d, J=8.0 Hz, 1H, Ar-H), 7.98 (m, 1H, Ar-H), 8.15 (s, 1H, Ar-H) | [17] |
| ¹³C NMR (CDCl₃) | δ (ppm): 52.2, 122.3, 128.0, 129.8, 132.1, 132.4, 135.7, 165.5 | [17] |
| IR (neat) | ν (cm⁻¹): ~1720 (C=O, ester), ~1530 (N-O, asymmetric stretch), ~1350 (N-O, symmetric stretch) | [18] |
Experimental Protocols
Synthesis of this compound via Esterification of 2-Nitrobenzoic Acid
Objective: To synthesize this compound from 2-nitrobenzoic acid.
Materials:
-
2-Nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
dot
Reduction of this compound to Methyl Anthranilate
Objective: To synthesize methyl anthranilate by the reduction of this compound.
Materials:
-
This compound
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas into the flask (e.g., via a balloon or by pressurizing the apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude methyl anthranilate.
-
If necessary, purify the product by vacuum distillation or column chromatography.
dot
Conclusion
This compound stands as a fundamentally important chemical intermediate, primarily valued for its efficient conversion to methyl anthranilate. This transformation unlocks access to a wide range of applications, from the formulation of flavors and fragrances to the synthesis of complex pharmaceutical agents and dyes. While its direct synthesis requires careful consideration of isomeric separation, the esterification of 2-nitrobenzoic acid provides a reliable route. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE [vedantu.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 6. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. What is Methyl anthranilate?_Chemicalbook [chemicalbook.com]
- 9. Methyl anthranilate [anshulchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound(606-27-9) 1H NMR spectrum [chemicalbook.com]
- 16. This compound | 606-27-9 [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. homework.study.com [homework.study.com]
A Technical Guide to the Research Applications of Methyl 2-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-nitrobenzoate (B253500), a versatile aromatic compound, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and functional materials. Its strategic placement of a nitro group ortho to a methyl ester functionality allows for facile chemical transformations, rendering it a valuable building block in medicinal chemistry, drug discovery, and materials science. This technical guide provides an in-depth overview of the core research applications of methyl 2-nitrobenzoate, with a focus on its role in the synthesis of heterocyclic compounds with therapeutic potential, such as quinazolinones and phenazines, and its utility in the development of photolabile protecting groups for controlled release applications. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate its application in a research setting.
Introduction
This compound (C₈H₇NO₄) is an organic compound that has garnered significant attention in synthetic organic chemistry due to its unique structural features.[1] The presence of an electron-withdrawing nitro group and an ester group on the same aromatic ring makes it a highly reactive and versatile precursor for a variety of chemical transformations.[2] This guide will explore the primary research applications of this compound, focusing on its conversion to key intermediates and their subsequent use in the development of novel therapeutic agents and advanced materials.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| CAS Number | 606-27-9 | [3] |
| Appearance | Light orange to yellow to green clear liquid | [4] |
| Melting Point | -13 °C | [5] |
| Boiling Point | 104-106 °C at 0.1 mmHg | [5] |
| Density | 1.28 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.534 | [5] |
| ¹H NMR (CDCl₃) | δ 7.60-7.85 (m, 4H), 3.90 (s, 3H) | [6] |
| ¹³C NMR (CDCl₃) | δ 165.2, 148.5, 133.1, 131.8, 129.5, 128.9, 124.2, 52.8 | [6] |
| IR (neat) | ν 1730 (C=O), 1530, 1350 (NO₂) cm⁻¹ | [3] |
| Mass Spectrum (EI) | m/z 181 (M⁺), 151, 135, 105, 77 | [3] |
Key Synthetic Transformations and Applications
The primary utility of this compound in research stems from the chemical reactivity of its nitro group, which can be readily transformed into other functional groups, most notably an amine.
Reduction to Methyl Anthranilate: A Gateway to Heterocycles
The reduction of the nitro group in this compound to an amino group yields methyl anthranilate, a crucial precursor for the synthesis of a wide range of heterocyclic compounds.
This protocol describes a common and efficient method for the reduction of this compound using palladium on carbon as a catalyst.[7][8]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (B129727) (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a suitable reaction vessel.
-
Carefully add 10% Pd/C catalyst (1-5 mol% Pd) to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas three times to remove oxygen.
-
Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus (typically 1-4 atm pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield methyl anthranilate.
Expected Yield: 90-99%[7]
References
- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Genesis of a Key Intermediate: A Technical History of Methyl 2-Nitrobenzoate Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Methyl 2-nitrobenzoate (B253500) is a valuable chemical intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other fine chemicals. Its strategic placement of a nitro group ortho to a methyl ester on a benzene (B151609) ring allows for diverse and regioselective downstream functionalization. This technical guide delves into the historical context of the discovery and synthesis of methyl 2-nitrobenzoate, providing a detailed account of the early methodologies, experimental protocols, and the chemical principles that underpin its preparation.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader study of electrophilic aromatic substitution and the nitration of benzene derivatives in the 19th century. Early investigations into the nitration of methyl benzoate (B1203000) revealed a strong preference for the formation of the meta-isomer, methyl 3-nitrobenzoate. This compound was initially identified as a minor byproduct of this reaction. The directing effect of the electron-withdrawing ester group significantly deactivates the ortho and para positions, making direct nitration an inefficient route to the desired ortho-isomer.
Consequently, the most practical and historically significant route to pure this compound has been a two-step synthesis. This involves the preparation of 2-nitrobenzoic acid, followed by its esterification. The development of this synthetic strategy was reliant on two key advancements in organic chemistry: the selective oxidation of substituted toluenes and the acid-catalyzed esterification of carboxylic acids.
The first crucial step, the synthesis of 2-nitrobenzoic acid, was historically achieved through the oxidation of 2-nitrotoluene (B74249). While a variety of oxidizing agents were explored, early methods often employed harsh conditions. The subsequent esterification of 2-nitrobenzoic acid to yield this compound became a routine procedure following the seminal work of Emil Fischer and Arthur Speier in 1895 on acid-catalyzed esterification, a reaction now known as the Fischer-Speier esterification[1]. This method provided a reliable and straightforward means of converting carboxylic acids to their corresponding esters.
Historical Synthesis Methods
The historical synthesis of this compound can be understood as a two-stage process:
-
Preparation of 2-Nitrobenzoic Acid: The primary historical method for synthesizing 2-nitrobenzoic acid was the oxidation of 2-nitrotoluene.
-
Esterification of 2-Nitrobenzoic Acid: The resulting 2-nitrobenzoic acid was then converted to its methyl ester via Fischer-Speier esterification.
The overall synthetic workflow is depicted below.
Quantitative Data from Historical Syntheses
The following tables summarize the quantitative data available from historical and foundational synthetic procedures.
Table 1: Synthesis of 2-Nitrobenzoic Acid via Oxidation of 2-Nitrotoluene
| Oxidizing Agent | Substrate | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Nitric Acid | 2-Nitroacetophenone | Ammonium (B1175870) metavanadate | Reflux | 6 hours | ~70% (overall from nitroethylbenzene) | U.S. Patent 2,695,311 |
| Potassium Permanganate | p-Nitrotoluene | - | Reflux | Several hours | 70-80% (for para-isomer) | Sciencemadness Discussion |
Note: Specific historical data for the ortho-isomer is limited; data for the para-isomer is provided for context.
Table 2: Fischer-Speier Esterification of Nitrobenzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzoic Acid | Methanol | Sulfuric Acid | Reflux | 45 minutes | Not specified | General Procedure |
| 3-Nitrobenzoic Acid | Methanol | Sulfuric Acid | Reflux | Not specified | Not specified | Truman ChemLab |
| p-Nitrobenzoic Acid | Methanol | Sulfuric Acid | 190 | 3 hours | 98.2% | German Patent DE3335312C1 |
Experimental Protocols
The following are detailed experimental protocols representative of the historical methods for the synthesis of this compound.
Protocol 1: Synthesis of 2-Nitrobenzoic Acid via Oxidation of 2-Nitroacetophenone
This method, adapted from a 1954 patent, provides a route to 2-nitrobenzoic acid.
Materials:
-
2-Nitroacetophenone
-
Concentrated Nitric Acid (d=1.42)
-
Water
-
Ammonium metavanadate
-
Methyl ethyl ketone
-
Benzene
Procedure:
-
A mixture of 100 cc of concentrated nitric acid, 100 cc of water, and 0.4 g of ammonium metavanadate is heated to boiling in a suitable reaction vessel equipped with a reflux condenser.
-
To the boiling mixture, 41 g (0.25 mole) of 2-nitroacetophenone is added over a period of 30 minutes.
-
The reaction is marked by the evolution of nitrogen dioxide. Refluxing is continued for 6 hours.
-
After the reaction is complete, the mixture is cooled, and the crude 2-nitrobenzoic acid is collected by filtration.
-
The crude product is washed with water and dried, yielding approximately 32.5 g of crude acid.
-
Purification is achieved by crystallization from a mixture of methyl ethyl ketone and benzene to yield substantially pure 2-nitrobenzoic acid.
Protocol 2: Fischer-Speier Esterification of 2-Nitrobenzoic Acid
This is a general procedure based on the well-established Fischer-Speier esterification method.
Materials:
-
2-Nitrobenzoic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
0.6 M Aqueous Sodium Bicarbonate
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottomed flask, place 1 equivalent of dry 2-nitrobenzoic acid and an excess of anhydrous methanol (e.g., 8 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL per 20 mL of methanol).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling, the reaction mixture is transferred to a separatory funnel containing water.
-
The product is extracted with dichloromethane.
-
The organic layer is washed sequentially with water, 0.6 M aqueous sodium bicarbonate solution (to remove unreacted acid), and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield crude this compound.
-
Further purification can be achieved by recrystallization from methanol.
Reaction Mechanisms
Fischer-Speier Esterification
The Fischer-Speier esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps.
Conclusion
The synthesis of this compound has a rich history rooted in the foundational principles of organic chemistry. While its discovery was likely as a minor component in the nitration of methyl benzoate, its targeted synthesis was made possible through the development of reliable oxidation and esterification reactions. The two-step process, involving the oxidation of 2-nitrotoluene followed by the Fischer-Speier esterification of the resulting 2-nitrobenzoic acid, remains a cornerstone of its production. This guide provides a comprehensive overview of these historical methods, offering valuable insights for researchers and professionals in the field of chemical synthesis and drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of methyl 2-nitrobenzoate (B253500). The described method is a Fischer esterification of 2-nitrobenzoic acid using methanol (B129727) as the reagent and sulfuric acid as the catalyst. This protocol is intended for use by qualified personnel trained in experimental organic chemistry.
Reaction Principle
The synthesis of methyl 2-nitrobenzoate is achieved through the acid-catalyzed esterification of 2-nitrobenzoic acid with methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.
Reaction Scheme:
2-Nitrobenzoic Acid + Methanol ⇌ this compound + Water
Experimental Data
A summary of the key physical and chemical properties of the reactants and the product is provided below for easy reference and calculation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Role | Physical State |
| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 10.0 | 59.8 | Reactant | Solid |
| Methanol | CH₄O | 32.04 | 80.0 (101 mL) | 2496 | Reagent/Solvent | Liquid |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 3.0 mL | ~55 | Catalyst | Liquid |
| This compound | C₈H₇NO₄ | 181.15 | - | - | Product | Liquid |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | - | - | Solvent | Liquid |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Neutralizing Agent | Solid/Aqueous |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | - | - | Drying Agent | Solid |
Detailed Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification of aromatic carboxylic acids.
Materials:
-
2-Nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers
-
Erlenmeyer flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 10.0 g (59.8 mmol) of 2-nitrobenzoic acid and a magnetic stir bar.
-
Add 100 mL of methanol to the flask.
-
With gentle stirring, slowly and carefully add 3.0 mL of concentrated sulfuric acid to the mixture.
-
Add a few boiling chips to the flask.
-
Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.
-
-
Reaction:
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of dichloromethane.
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
Two 50 mL portions of saturated aqueous sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel; vent frequently.
-
50 mL of deionized water.
-
50 mL of brine (saturated aqueous sodium chloride solution).
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Add a sufficient amount of anhydrous sodium sulfate to the organic layer to absorb any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the dichloromethane using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional):
-
The crude product can be further purified by vacuum distillation if necessary.
-
-
Characterization:
-
Determine the mass of the final product and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for research and development purposes only. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. A thorough risk assessment should be conducted before commencing any experimental work.
Application Notes and Protocols for Ortho-Selective Nitration of Methyl Benzoate Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective nitration of substituted aromatic rings is a cornerstone of synthetic organic chemistry, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. While the nitration of methyl benzoate (B1203000) typically yields the meta-substituted product due to the deactivating, meta-directing nature of the ester functionality, achieving ortho-selectivity is a significant synthetic challenge. This document outlines methodologies for the ortho-selective nitration of methyl salicylate (B1505791), a close structural analogue of methyl benzoate, as a practical approach to obtaining ortho-nitro-substituted benzoate derivatives. The protocols detailed below leverage coordination-mediated and radical-based mechanisms to override the inherent electronic preferences of the substrate.
Methodologies for Ortho-Selective Nitration
Two primary methods have been identified for the effective ortho-nitration of methyl salicylate:
-
Coordination-Mediated Radical Nitration using Ferric Nitrate (B79036): This method utilizes the coordinating effect of the phenolic hydroxyl group to direct the nitration to the ortho position. The interaction between methyl salicylate and ferric nitrate facilitates the formation of nitro radicals, which then react at the positions ortho and para to the hydroxyl group.
-
Regioselective ortho-Nitration of Phenols using Cerium (IV) Ammonium (B1175870) Nitrate (CAN): This protocol employs CAN in the presence of sodium bicarbonate to achieve high-yield, regioselective ortho-nitration of a variety of phenols, including those bearing a carboxyl methyl ester group.
Data Presentation
The following table summarizes the quantitative data for the ortho-selective nitration of methyl salicylate using different methodologies.
| Method | Reagents | Substrate | Product(s) | ortho:para Ratio | Yield | Reference |
| Coordination-Mediated Radical Nitration | Ferric Nitrate | Methyl Salicylate | Methyl 3-nitrosalicylate & Methyl 5-nitrosalicylate | up to 5.3 (p/o) | High | [1] |
| Regioselective Nitration of Phenols | Cerium (IV) Ammonium Nitrate, NaHCO₃ | Phenols with -CO₂Me group | ortho-nitrophenols | High | High | [2] |
| Sulfonation-Nitration-Desulfonation Sequence | Conc. H₂SO₄, HNO₃/H₂SO₄, aq. H₂SO₄ | Methyl Salicylate | Methyl 3-nitrosalicylate | High | - | [3] |
Experimental Protocols
Protocol 1: Coordination-Mediated Radical Nitration of Methyl Salicylate with Ferric Nitrate
This protocol is based on the coordination of methyl salicylate with ferric nitrate to promote ortho-nitration.[1]
Materials:
-
Methyl salicylate
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ethyl acetate
-
Nitric acid (optional, for acidity adjustment)
-
Sodium hydroxide (B78521) or other base (optional, for basicity adjustment)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add methyl salicylate and ferric nitrate in a 3:2 molar ratio in ethyl acetate.
-
Optionally, a small amount of nitric acid can be added to enhance the formation of the 5-nitro isomer, while a small amount of a strong base can favor the 3-nitro isomer.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid ferric oxide byproducts can be removed by filtration.
-
The filtrate is then subjected to a standard aqueous workup.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to separate the 3-nitro and 5-nitro isomers.
Protocol 2: Regioselective ortho-Nitration of Methyl Salicylate using Cerium (IV) Ammonium Nitrate (CAN)
This protocol is adapted from a general method for the ortho-nitration of phenols and is suitable for substrates containing an ester group.[2]
Materials:
-
Methyl salicylate
-
Cerium (IV) ammonium nitrate (CAN)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (B52724) (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve methyl salicylate in acetonitrile.
-
Add sodium bicarbonate to the solution.
-
While stirring vigorously at room temperature, add a solution of CAN in acetonitrile dropwise over 30 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the ortho-nitrated product.
Visualizations
Caption: Workflow for ortho-selective nitration of methyl salicylate.
Caption: Strategy for achieving ortho-nitration of a benzoate scaffold.
References
Application Notes and Protocols for the Reduction of Methyl 2-Nitrobenzoate to Methyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of methyl 2-nitrobenzoate (B253500) to methyl anthranilate, a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and dyes. The protocols outlined below cover several common and effective methods, including catalytic hydrogenation, metal-mediated reductions, and the use of sodium dithionite (B78146).
Introduction
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The conversion of methyl 2-nitrobenzoate to methyl anthranilate is a key step in the production of various commercial products. The choice of reduction methodology often depends on factors such as substrate compatibility with functional groups, desired yield and purity, cost of reagents, and scalability of the reaction. This document aims to provide a comparative overview of different approaches to facilitate the selection of the most suitable method for a given research or development need.
Comparative Summary of Reduction Methods
| Method | Key Reagents | Typical Solvent(s) | Reaction Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation (H₂ gas) | This compound, 10% Pd/C, H₂ gas | Methanol (B129727) | Room Temperature | High to Quantitative | Clean reaction, high yield, easy product isolation.[1] | Requires specialized hydrogenation apparatus, handling of flammable H₂ gas.[1] |
| Catalytic Transfer Hydrogenation | This compound, 10% Pd/C, Ammonium (B1175870) formate (B1220265) or Formic acid | Methanol | Reflux | High | Avoids the need for high-pressure H₂ gas, uses common lab equipment.[1] | Requires higher temperatures, potential for side reactions with formic acid. |
| Stannous Chloride (SnCl₂) Reduction | This compound, SnCl₂·2H₂O | Ethanol (B145695) or Ethyl Acetate (B1210297) | 50-70°C | Good to High | Effective and reliable method, tolerant of some functional groups.[1] | Generates significant tin-based waste, requires careful pH control during workup.[1] |
| Sodium Dithionite (Na₂S₂O₄) Reduction | This compound, Na₂S₂O₄ | Water, organic co-solvent (e.g., Methanol, Ethyl Acetate) | Varies (can be RT to reflux) | Good | Economical, mild, metal-free, and tolerates a variety of functional groups.[2][3] | Can require large excess of the reagent, potential for sulfur-containing byproducts.[4] |
| Iron (Fe) Reduction | This compound, Iron powder, Acetic Acid or HCl | Ethanol/Water | Reflux | Moderate to High | Inexpensive and environmentally benign metal, effective for nitro group reduction.[5] | Can be slow, requires acidic conditions, and generates iron sludge waste. |
Experimental Protocols
Catalytic Hydrogenation
This method offers a clean and efficient route to methyl anthranilate. Two common variations are presented below.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite® or other filtration aid
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.[1]
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon) three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, indicated by the consumption of hydrogen.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl anthranilate.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and methanol (15-25 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (2-10 mol% Pd).
-
Slowly add ammonium formate (3-6 eq) to the stirred suspension.[1]
-
Heat the reaction mixture to reflux (around 65°C for methanol) and maintain for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing with methanol.[1]
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed.
Stannous Chloride (SnCl₂) Reduction
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of substrate) in a round-bottom flask.
-
Add stannous chloride dihydrate (3-4 eq) to the solution in portions. The reaction can be exothermic.[1]
-
Stir the mixture at 50-70°C for 1-3 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.[1]
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with the organic solvent used in the reaction.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl anthranilate.
-
Purify as necessary.
Sodium Dithionite (Na₂S₂O₄) Reduction
This method is a mild and often chemoselective alternative to metal-based reductions.[2]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
An appropriate solvent system (e.g., methanol/water, ethyl acetate/water)
-
Ethyl acetate or other suitable extraction solvent
-
Saturated brine solution
Procedure:
-
Dissolve this compound in a suitable solvent system (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite (typically 2-4 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.[2]
-
The reaction can be stirred at room temperature or gently heated to facilitate the reduction. Monitor the reaction progress by TLC.
-
Upon completion, if a co-solvent like methanol was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[2]
-
Combine the organic extracts and wash with a saturated brine solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify if required.
Visualized Experimental Workflows
Caption: Workflow for Catalytic Hydrogenation using H₂ gas.
Caption: Workflow for Stannous Chloride (SnCl₂) Reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 4. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Methyl 2-Nitrobenzoate in Heterocyclic Chemistry: A Gateway to Novel Drug Scaffolds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methyl 2-nitrobenzoate (B253500) and its structural isomers are pivotal precursors in the synthesis of a diverse array of heterocyclic compounds, which form the core of many pharmaceutical agents. The strategic placement of the nitro and ester functionalities on the benzene (B151609) ring allows for a variety of cyclization strategies, primarily following the reduction of the nitro group. This document provides a detailed overview of the applications of methyl 2-nitrobenzoate and related compounds in the synthesis of valuable heterocyclic systems such as quinazolinones, N-hydroxyindoles, and benzimidazoles. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these synthetic methodologies.
Introduction
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring. The benzene ring of this compound, activated by the electron-withdrawing nitro group and possessing a readily transformable ester group, provides a versatile platform for the construction of fused heterocyclic systems. The primary synthetic strategy involves the reduction of the nitro group to an amine, which then serves as a key nucleophile in subsequent intramolecular or intermolecular cyclization reactions. This approach offers a reliable and efficient route to complex molecular architectures.
Key Applications and Synthetic Pathways
This compound and its isomers serve as precursors to several important classes of heterocyclic compounds. The position of the nitro group significantly influences the reactivity and the type of heterocycle that can be synthesized.
Synthesis of Quinazolinones
The reduction of this compound derivatives to the corresponding 2-aminobenzoates is a critical step in the synthesis of quinazolinones, a class of compounds with a wide range of biological activities. The resulting anthranilate derivative can then be condensed with suitable cyclizing agents to form the quinazolinone core.
Logical Relationship: From Precursor to Quinazolinone
Caption: General workflow for the synthesis of quinazolinones.
Synthesis of N-Hydroxyindoles
N-hydroxyindoles and their N-alkoxy derivatives can be prepared through a base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates.[1] While not directly starting from this compound, this demonstrates a related strategy where the nitroaryl moiety is key to the cyclization.
Experimental Workflow: N-Hydroxyindole Synthesis
Caption: Workflow for the base-mediated synthesis of N-hydroxyindoles.
Synthesis of Benzimidazoles
Benzimidazole (B57391) derivatives, which have applications as therapeutics for various diseases, can be synthesized from precursors derived from nitrobenzoic acids.[2] The general strategy involves the formation of a 1,2-diaminobenzene derivative followed by cyclization with a suitable one-carbon synthon.
Quantitative Data Summary
The following table summarizes key quantitative data for reactions involving methyl nitrobenzoate isomers as precursors to heterocyclic compounds.
| Precursor | Product | Reagents & Conditions | Yield (%) | Reaction Time (h) | Reference |
| Methyl 2-methyl-3-nitrobenzoate | Methyl 2-bromomethyl-3-nitrobenzoate | N-bromo succinimide, AIBN, acetonitrile, 55-60°C | Not specified | 12 | [3] |
| Methyl 2-bromomethyl-3-nitrobenzoate | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | 2,6-dioxopiperidin-3-ammonium chloride, DMF, triethylamine | Not specified | Not specified | [3] |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | Lenalidomide (B1683929) | 10% Pd/C, 1,4-dioxane, 50 psi H₂ | ~36% (after crystallization) | Not specified | [3] |
| Ethyl 2-(2-nitrophenyl)acrylate derivative | Ethyl 1-hydroxyindole-3-carboxylate | Sodium tert-pentoxide, toluene, 0°C to RT | Not specified | 3 | [1] |
| Methyl 2-(tributyltin)-2-butenoate & 1-bromo-6-methoxy-2-nitrobenzene | Methyl 2-(6-methoxy-2-nitrophenyl)-2-butenoate | Pd(PPh₃)₄, toluene, reflux | Not specified | 16 | [1] |
| Methyl 4-bromo-3-nitrobenzoate & other starting material | Compound 39 (a precursor to N-hydroxyindoles) | Pd(PPh₃)₄, toluene, reflux | 62% | 24 | [1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 2-methyl-6-nitrobenzoate
This protocol describes the reduction of the nitro group, a key step in the synthesis of many heterocyclic compounds.[4]
Materials:
-
Methyl 2-methyl-6-nitrobenzoate (1.95 g, 10.0 mmol)
-
Methanol (B129727) (50 mL)
-
10% Palladium on carbon (Pd/C) (100 mg)
-
Hydrogen gas (balloon)
-
Celite®
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-methyl-6-nitrobenzoate (1.95 g, 10.0 mmol).
-
Dissolve the starting material in methanol (50 mL).
-
Carefully add 10% Pd/C (100 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere and do not allow it to dry completely.
-
Seal the flask with a septum and purge the flask with hydrogen gas by evacuating and backfilling with a hydrogen-filled balloon three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).[4]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product, Methyl 2-amino-6-methylbenzoate.
-
If necessary, purify the product by column chromatography.
Protocol 2: Synthesis of Methyl 3-nitrobenzoate (Illustrative Electrophilic Aromatic Substitution)
This protocol details the nitration of methyl benzoate (B1203000), a common undergraduate laboratory experiment that illustrates the principles of electrophilic aromatic substitution.[5][6]
Materials:
-
Methyl benzoate (2.00 mL)
-
Concentrated sulfuric acid (6 mL)
-
Concentrated nitric acid (approx. 1.4 mL)
-
Ice
Procedure:
-
In a 50-mL Erlenmeyer flask containing a stir bar, add 6 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath on a stir plate and begin stirring.
-
Using a syringe, add 2.00 mL of methyl benzoate to the cooled, stirring sulfuric acid.
-
In a separate container, carefully measure approximately 1.4 mL of concentrated nitric acid.
-
Slowly and carefully add the concentrated nitric acid dropwise to the methyl benzoate/sulfuric acid mixture while maintaining the low temperature with the ice bath.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[6]
-
Carefully pour the reaction mixture over approximately 20 g of crushed ice in a beaker and stir until the ice has melted to precipitate the solid product.[7]
-
Isolate the crude product by vacuum filtration and wash with cold water.
-
The crude methyl 3-nitrobenzoate can be purified by recrystallization from methanol.[6]
Conclusion
This compound and its isomers are undeniably valuable and versatile building blocks in the synthesis of a wide range of heterocyclic compounds. The methodologies presented herein, particularly those involving the reductive cyclization of nitroaromatic compounds, offer efficient and modular routes to scaffolds of significant interest to the pharmaceutical industry. The provided protocols and data serve as a practical guide for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Application of Methyl 2-Nitrobenzoate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of methyl 2-nitrobenzoate (B253500) as a versatile starting material and intermediate in the synthesis of various pharmaceutical compounds. Its strategic importance primarily lies in its role as a precursor to methyl anthranilate and its derivatives, which are key building blocks for a range of heterocyclic scaffolds present in numerous active pharmaceutical ingredients (APIs).
Overview of Synthetic Utility
Methyl 2-nitrobenzoate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the nitro group at the ortho position to the methyl ester allows for facile transformation into a primary amine, yielding methyl anthranilate. This seemingly simple reduction opens up a vast landscape of synthetic possibilities for the construction of complex heterocyclic systems that form the core of many blockbuster drugs.
The primary applications of this compound in pharmaceutical synthesis can be categorized as follows:
-
Precursor to Methyl Anthranilate: The reduction of the nitro group is a pivotal step, providing access to methyl 2-aminobenzoate (B8764639) (methyl anthranilate), a key intermediate for various cyclization reactions.
-
Synthesis of Quinazolinones: Methyl anthranilate, derived from this compound, is a common starting material for the synthesis of quinazolin-4-ones, a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.
-
Synthesis of Benzodiazepines: Derivatives of methyl anthranilate are crucial in the synthesis of the benzodiazepine (B76468) core, a privileged scaffold in medicinal chemistry renowned for its anxiolytic, sedative, and anticonvulsant effects.
-
Intermediate for Other Heterocycles: The reactivity of methyl anthranilate allows for its use in the synthesis of other important heterocyclic systems, such as benzothiazoles.
Key Synthetic Transformations and Protocols
Reduction of this compound to Methyl Anthranilate
The conversion of this compound to methyl anthranilate is a fundamental and critical step. Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
-
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to a hydrogen source.
-
Evacuate the vessel and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere is replaced with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly elevated pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude methyl anthranilate.
-
The crude product can be purified by column chromatography or distillation if necessary.
-
Quantitative Data for Catalytic Hydrogenation:
| Parameter | Value/Condition |
| Substrate | This compound |
| Product | Methyl anthranilate |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Reducing Agent | Hydrogen gas |
| Temperature | Room Temperature |
| Pressure | Atmospheric (balloon) |
| Typical Yield | >95% |
| Purity | High, often used directly in the next step |
Experimental Workflow: Reduction of this compound
Caption: Workflow for the catalytic hydrogenation of this compound.
Application in the Synthesis of Quinazolin-4-ones
Methyl anthranilate is a cornerstone in the synthesis of quinazolin-4-ones, a privileged scaffold in medicinal chemistry. The general strategy involves the condensation of methyl anthranilate with an appropriate reagent to form the pyrimidine (B1678525) ring.
Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
A common route to 2,3-disubstituted quinazolin-4(3H)-ones involves a multi-step sequence starting from anthranilic acid (which can be obtained from the hydrolysis of methyl anthranilate) or directly from methyl anthranilate.
Experimental Protocol: Synthesis from Anthranilic Acid and an Acid Chloride [1][2]
-
Step 1: N-Acylation of Anthranilic Acid
-
To a solution of anthranilic acid (1.0 eq) in a suitable solvent (e.g., pyridine, THF), add an acid chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up to isolate the N-acyl anthranilic acid.
-
-
Step 2: Cyclization to Benzoxazinone (B8607429)
-
Reflux the N-acyl anthranilic acid in acetic anhydride (B1165640) for 1-2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure to yield the 2-substituted-3,1-benzoxazin-4-one.
-
-
Step 3: Formation of Quinazolinone
-
React the benzoxazinone intermediate with a primary amine (1.2 eq) in a suitable solvent like ethanol (B145695) or glacial acetic acid under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, and the product often precipitates.
-
Collect the solid by filtration and recrystallize to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.
-
Quantitative Data for Quinazolinone Synthesis:
| Step | Reactants | Reagents/Solvents | Temperature | Time | Typical Yield |
| 1 | Anthranilic acid, Acid Chloride | Pyridine or THF | 0 °C to RT | 2-4 h | 85-95% |
| 2 | N-Acyl anthranilic acid | Acetic Anhydride | Reflux | 1-2 h | 90-98% |
| 3 | Benzoxazinone, Primary Amine | Ethanol or Acetic Acid | Reflux | 2-6 h | 70-90% |
Experimental Workflow: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
References
Application Note: HPLC Analysis for Purity Determination of Methyl 2-Nitrobenzoate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl 2-nitrobenzoate (B253500). The primary objective of this method is to determine the purity of methyl 2-nitrobenzoate and to separate it from potential impurities, such as its positional isomers (methyl 3-nitrobenzoate and methyl 4-nitrobenzoate) and related substances. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to assist researchers, scientists, and drug development professionals in implementing this analytical method.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this starting material is critical as impurities can affect the yield and safety profile of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the purity assessment of chemical compounds.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method that offers excellent separation and quantification of this compound.
Experimental
Materials and Reagents
-
Analytes: this compound, methyl 3-nitrobenzoate, methyl 4-nitrobenzoate (B1230335) (reference standards, >99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)
-
Acidifier: Phosphoric acid or Formic acid (analytical grade)
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions, which are based on methods for structurally similar nitroaromatic compounds.[2][3][4]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier.[2][3] |
| Mobile Phase Composition | Isocratic elution with Acetonitrile:Water (50:50, v/v) + 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[5][6] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve.
Sample Solution Preparation
-
Accurately weigh approximately 25 mg of the this compound sample to be tested and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability Testing
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 100 µg/mL working standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Analysis and Presentation
Purity Calculation
The purity of the this compound sample is determined by the area percent method. The percentage of each component is calculated by dividing the peak area of that component by the total area of all peaks in the chromatogram.
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Summary
The quantitative data for the analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| This compound | |||
| Impurity 1 (e.g., methyl 3-nitrobenzoate) | |||
| Impurity 2 (e.g., methyl 4-nitrobenzoate) | |||
| Unknown Impurity | |||
| Total | 100.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to data analysis.
Caption: Experimental workflow for HPLC purity analysis.
Method Validation Steps
This diagram outlines the key steps involved in validating the developed HPLC method.
Caption: Logical steps for HPLC method validation.
Chromatographic Parameter Relationships
The following diagram illustrates the relationship between key chromatographic parameters and their impact on the separation quality.
Caption: Influence of chromatographic parameters on separation.
References
- 1. nbinno.com [nbinno.com]
- 2. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. rsc.org [rsc.org]
Application Note: 1H and 13C NMR Interpretation of Methyl 2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures. This application note provides a detailed interpretation of the ¹H and ¹³C NMR spectra of methyl 2-nitrobenzoate (B253500), an important intermediate in organic synthesis. Due to the limited availability of fully assigned experimental spectra in the public domain, this note presents a detailed analysis based on established NMR principles and predicted spectral data. This information is intended to guide researchers in the characterization and quality control of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for methyl 2-nitrobenzoate. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.0 - 8.2 | dd | J_ortho = ~7.5-8.5, J_meta = ~1.0-2.0 | 1H |
| H-4 | ~7.7 - 7.9 | td | J_ortho = ~7.5-8.5, J_meta = ~1.0-2.0 | 1H |
| H-5 | ~7.6 - 7.8 | td | J_ortho = ~7.5-8.5, J_meta = ~1.0-2.0 | 1H |
| H-3 | ~7.5 - 7.7 | dd | J_ortho = ~7.5-8.5, J_meta = ~1.0-2.0 | 1H |
| -OCH₃ | ~3.9 - 4.1 | s | - | 3H |
dd = doublet of doublets, td = triplet of doublets, s = singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C=O | ~165 - 167 | Carbonyl |
| C-2 | ~148 - 150 | Quaternary |
| C-4 | ~133 - 135 | CH |
| C-6 | ~131 - 133 | CH |
| C-1 | ~129 - 131 | Quaternary |
| C-5 | ~126 - 128 | CH |
| C-3 | ~123 - 125 | CH |
| -OCH₃ | ~52 - 54 | CH₃ |
Structural and Signaling Pathway Diagram
The following diagram illustrates the structure of this compound with atom numbering for NMR signal assignment.
Caption: Structure of this compound with atom numbering for NMR assignments.
Experimental Protocol
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
2. NMR Spectrometer Setup:
-
The ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Set an appropriate relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃, and quaternary carbons).
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants for structural elucidation.
Experimental Workflow
The following diagram outlines the general workflow for NMR analysis of this compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR interpretation of this compound for researchers, scientists, and drug development professionals. The presented predicted data, coupled with the detailed experimental protocol and workflow, serves as a valuable resource for the structural characterization and quality assessment of this important chemical compound.
Application Note: Purifying Nitration Products of Methyl Benzoate
Introduction
The nitration of methyl benzoate (B1203000) is a classic example of an electrophilic aromatic substitution reaction in organic synthesis. This process typically yields a mixture of isomers, with methyl 3-nitrobenzoate being the major product. However, minor isomers, including methyl 2-nitrobenzoate (B253500) and methyl 4-nitrobenzoate, are also formed as byproducts. A critical distinction between these isomers is their physical state at ambient temperatures: methyl 3-nitrobenzoate is a solid, whereas methyl 2-nitrobenzoate is a liquid. This difference is fundamental to the purification strategy.
This document provides a detailed protocol for the purification of the solid methyl 3-nitrobenzoate from a crude reaction mixture that may contain the liquid this compound and other impurities. The requested procedure, "recrystallization of this compound," is not chemically feasible as recrystallization is a technique for purifying solids, and this compound has a melting point of -13°C, making it a liquid under standard laboratory conditions.[1][2] The appropriate purification method for a liquid compound like this compound would be distillation.[3] Therefore, this protocol will focus on the standard and effective method for purifying the desired solid product, methyl 3-nitrobenzoate, from its liquid isomer impurities via recrystallization.
Experimental Protocol: Recrystallization of Crude Methyl 3-Nitrobenzoate
This protocol details the purification of crude, solid methyl 3-nitrobenzoate, a common procedure following the nitration of methyl benzoate. The primary goal is to remove unreacted starting material, the liquid ortho-isomer (this compound), and other impurities.
Materials and Equipment
-
Crude methyl 3-nitrobenzoate solid
-
Methanol (B129727) (Reagent Grade)
-
Distilled Water
-
Erlenmeyer flasks (125 mL, 250 mL)
-
Graduated cylinders
-
Hot plate/stirrer
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Melting point apparatus
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling chemicals.[2][4]
-
Ventilation: All procedures, especially those involving heating methanol, should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4][5]
-
Fire Safety: Methanol is flammable. Keep it away from open flames and ignition sources. Use a hot plate for heating, not a Bunsen burner.[6]
-
Handling Chemicals: Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with copious amounts of water.[2] For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents.
Recrystallization Procedure
-
Dissolution:
-
Place the crude solid methyl 3-nitrobenzoate into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of methanol to the flask. A good starting point is approximately 3-4 mL of methanol per gram of crude product.
-
Gently heat the mixture on a hot plate with constant stirring. Add methanol portion-wise (0.5-1.0 mL at a time) until the solid completely dissolves. Avoid adding a large excess of solvent to ensure maximum recovery of the purified product.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are visible in the hot solution, perform a hot filtration. This step is crucial for removing solid contaminants but can be omitted if the solution is clear.
-
To do this, pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature on the lab bench. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
-
Collection and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold methanol to ensure it seals against the funnel.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry. Quickly pour the slurry into the Büchner funnel.
-
Wash the collected crystals with a small volume (a few milliliters) of ice-cold methanol to rinse away any remaining soluble impurities. It is crucial to use ice-cold solvent to minimize the loss of the desired product.
-
Continue to draw air through the crystals for several minutes to help dry them.
-
-
Drying and Characterization:
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely in a fume hood or in a desiccator.
-
Once dry, weigh the purified product to calculate the percent recovery.
-
Determine the melting point of the purified crystals. Pure methyl 3-nitrobenzoate has a sharp melting point of 78-80°C.[7] A broad or depressed melting point indicates the presence of impurities.
-
Data Presentation
The following tables summarize the key physical properties of the relevant compounds and provide a template for recording experimental data.
Table 1: Physical Properties of Methyl Benzoate Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical State (25°C) |
| This compound | C₈H₇NO₄ | 181.15 | -13[2] | 275[4] | Liquid |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 78 - 80[7] | 279[7] | Solid |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | 94 - 96 | 279 | Solid |
Table 2: Experimental Data Log
| Parameter | Value |
| Mass of Crude Product (g) | |
| Volume of Methanol Used (mL) | |
| Mass of Purified Product (g) | |
| Percent Recovery (%) | |
| Melting Point of Crude Product (°C) | |
| Melting Point of Purified Product (°C) | |
| Appearance of Purified Product |
Visualized Workflow
The following diagram illustrates the logical workflow for the purification of crude methyl 3-nitrobenzoate via recrystallization.
Caption: Workflow for the recrystallization of methyl 3-nitrobenzoate.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. organic chemistry - Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
Synthesis of N-Substituted Anthranilic Acids from Methyl 2-Nitrobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted anthranilic acids, a crucial scaffold in medicinal chemistry, starting from the readily available methyl 2-nitrobenzoate (B253500). The protocols cover the essential transformations: reduction of the nitro group, N-substitution of the resulting aniline, and subsequent hydrolysis of the methyl ester.
Introduction
N-substituted anthranilic acids are important intermediates and final products in the pharmaceutical industry, most notably as the core structure of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, such as mefenamic acid and meclofenamic acid. Their derivatives also exhibit a wide range of other biological activities. This guide details a reliable and versatile synthetic route starting from methyl 2-nitrobenzoate, outlining various methodologies for each synthetic step to accommodate different substitution patterns and laboratory capabilities.
Overall Synthetic Scheme
The synthesis proceeds in three main stages:
-
Reduction of the nitro group of this compound to yield methyl 2-aminobenzoate (B8764639).
-
N-Substitution of methyl 2-aminobenzoate to introduce alkyl or aryl groups.
-
Hydrolysis of the methyl ester to afford the final N-substituted anthranilic acid.
Caption: Overall workflow for the synthesis of N-substituted anthranilic acids.
Experimental Protocols
Step 1: Reduction of this compound to Methyl 2-Aminobenzoate
The reduction of the aromatic nitro group is a critical first step. Several methods are effective, with catalytic hydrogenation being one of the cleanest and most efficient.
Protocol 1.1: Catalytic Hydrogenation
This method offers high yields and purity.[1]
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol (B129727) or Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Celite® or other filter aid
-
-
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain methyl 2-aminobenzoate. The product is often pure enough for the next step without further purification.
-
Table 1: Comparison of Reduction Methods for Nitroarenes [1]
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | >95 | Highly efficient and clean. Requires specialized hydrogenation equipment. |
| Transfer Hydrogenation | Formic acid or Ammonium formate, 10% Pd/C | Methanol | Reflux (~65) | 1-6 | 90-98 | Good alternative to catalytic hydrogenation, avoids handling of H₂ gas. |
| Metal-Mediated Reduction | Iron powder, HCl | Ethanol/Water | Reflux | 2-4 | 85-95 | Cost-effective but requires careful workup to remove iron salts. |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297) | 50-70 | 1-3 | 80-90 | Effective but produces tin-based waste. |
Spectroscopic Data for Methyl 2-Aminobenzoate:
-
Appearance: Colorless to pale yellow liquid or solid (m.p. 24 °C).[2]
-
Boiling Point: 256 °C.[2]
-
¹H NMR (CDCl₃): δ 7.85 (dd, 1H), 7.25 (ddd, 1H), 6.65 (m, 2H), 5.6 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃).
-
IR (neat, cm⁻¹): 3470, 3360 (N-H stretch), 1690 (C=O stretch), 1615, 1580 (C=C stretch).
Step 2: N-Substitution of Methyl 2-Aminobenzoate
This step involves the formation of a C-N bond to introduce the desired substituent on the amino group. The choice of method depends on whether an alkyl or aryl substituent is being introduced.
Protocol 2.1: N-Alkylation via Reductive Amination
This is a versatile method for introducing primary and secondary alkyl groups.
-
Materials:
-
Methyl 2-aminobenzoate
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve methyl 2-aminobenzoate (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM or DCE.
-
If the reaction is sluggish, add a catalytic amount of acetic acid.
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Protocol 2.2: N-Arylation via Ullmann Condensation
This classical method is suitable for the synthesis of N-aryl anthranilic acid derivatives.[5][6]
-
Materials:
-
Methyl 2-aminobenzoate
-
Aryl halide (iodide or bromide is preferred) (1.0 eq)
-
Copper(I) iodide (CuI) (0.1-0.2 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)
-
Ligand (e.g., 1,10-phenanthroline (B135089) or L-proline) (0.2 eq)
-
-
Procedure:
-
To a dry Schlenk tube, add CuI (0.1 eq), the ligand (0.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add methyl 2-aminobenzoate (1.2 eq), the aryl halide (1.0 eq), and anhydrous DMF.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Table 2: Comparison of N-Substitution Methods
| Method | Type of Substitution | Key Reagents/Catalyst | Typical Solvents | General Applicability |
| Reductive Amination | Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | DCM, DCE | Broad, for primary and secondary alkyl groups. |
| Direct Alkylation | Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | DMF, Acetonitrile | Suitable for reactive alkyl halides. Risk of over-alkylation. |
| Ullmann Condensation | Arylation | Aryl halide, CuI, Base, Ligand | DMF, DMSO | Good for electron-deficient aryl halides. Requires high temperatures.[5] |
| Buchwald-Hartwig Amination | Arylation | Aryl halide, Palladium catalyst, Ligand, Base | Toluene, Dioxane | Milder conditions and broader scope than Ullmann coupling.[7] |
Step 3: Hydrolysis of N-Substituted Methyl Anthranilate
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis is commonly employed.
Protocol 3.1: Base-Catalyzed Hydrolysis
This protocol is adapted from the hydrolysis of methyl anthranilate.[8]
-
Materials:
-
N-Substituted methyl anthranilate
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl) (concentrated or 6M)
-
-
Procedure:
-
Dissolve the N-substituted methyl anthranilate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add a solution of NaOH (2-3 eq) in water.
-
Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is acidic (pH 2-3), which will cause the N-substituted anthranilic acid to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Table 3: Yields for Hydrolysis
| Starting Material | Product | Hydrolysis Conditions | Typical Yield (%) |
| Methyl Anthranilate | Anthranilic Acid | 3M NaOH, reflux 30 min | ~94%[8] |
| N-Substituted Methyl Anthranilate | N-Substituted Anthranilic Acid | NaOH or KOH, reflux | Generally high (>80%) |
Spectroscopic Data for N-Methylanthranilic Acid:
-
Appearance: White to off-white solid.
-
Melting Point: 178-180 °C.
-
¹H NMR (DMSO-d₆): δ 12.9 (br s, 1H, COOH), 7.85 (d, 1H), 7.45 (t, 1H), 7.15 (br s, 1H, NH), 6.70 (d, 1H), 6.60 (t, 1H), 2.85 (d, 3H, NCH₃).[9]
-
IR (KBr, cm⁻¹): 3300-2500 (O-H and N-H stretch), 1670 (C=O stretch), 1580, 1520 (C=C stretch).[10]
Logical Relationships in Synthesis
The choice of reagents and reaction conditions at each step is interconnected and crucial for the successful synthesis of the target N-substituted anthranilic acid.
Caption: Interdependencies of synthetic steps and reagent choices.
References
- 1. benchchem.com [benchchem.com]
- 2. 邻氨基苯甲酸甲酯 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mzCloud – Methyl 2 aminobenzoate [mzcloud.org]
- 4. Methyl anthranilate [webbook.nist.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Nitrobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of methyl 2-nitrobenzoate (B253500) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for methyl 2-nitrobenzoate?
A1: The two main synthetic routes for this compound are:
-
Nitration of Methyl Benzoate (B1203000): This is an electrophilic aromatic substitution reaction where methyl benzoate is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] This method also produces the meta- and para-isomers as byproducts.
-
Fischer Esterification of 2-Nitrobenzoic Acid: This method involves the acid-catalyzed reaction of 2-nitrobenzoic acid with methanol (B129727).[4] It is a reversible reaction, and strategies to drive the equilibrium towards the product are necessary for high yields.[5][6][7]
Q2: What are the common impurities encountered during the synthesis of this compound via nitration?
A2: Common impurities include:
-
Positional Isomers: Methyl 3-nitrobenzoate and methyl 4-nitrobenzoate (B1230335) are the major impurities.[8]
-
Dinitrated Products: Over-nitration can lead to the formation of dinitrated methyl benzoate.[2][8] This is more likely to occur at higher temperatures.[2][9]
-
Unreacted Starting Material: Incomplete reaction can leave residual methyl benzoate.[8]
-
Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture may remain after workup.[8]
Q3: How can I purify crude this compound?
A3: The most common and effective method for purifying crude this compound is recrystallization.[3][8][10] Methanol or a mixture of ethanol (B145695) and water are commonly used solvent systems.[8][10] The general procedure involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals, which are then collected by filtration.[3][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Nitration of Methyl Benzoate
Problem: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incorrect Reaction Temperature | Maintain a low reaction temperature (typically 0-15°C) during the addition of the nitrating mixture to minimize the formation of byproducts and dinitrated compounds.[1][2][9][11] |
| Formation of Multiple Isomers | The ester group of methyl benzoate is a meta-director, making methyl 3-nitrobenzoate the major product.[1] While separation can be challenging, careful control of reaction conditions and purification by recrystallization are crucial. |
| Incomplete Reaction | Ensure a sufficient reaction time after the addition of the nitrating agent to allow the reaction to proceed to completion.[3][10] The purity of the starting methyl benzoate is also important; impurities can lead to lower yields.[9] |
| Loss of Product During Workup | After quenching the reaction with ice water, ensure complete precipitation of the product before filtration. Washing the crude product with ice-cold water and a small amount of ice-cold methanol can help remove impurities without significant product loss.[3][12] |
Problem: Formation of an Oily Product Instead of a Solid
| Possible Cause | Recommended Solution |
| High Level of Impurities | The presence of significant amounts of ortho- and para-isomers, as well as unreacted starting material, can lower the melting point and result in an oily product.[9] |
| Insufficient Cooling | Inadequate cooling during the reaction can lead to the formation of oily byproducts.[9] |
| Inducing Crystallization | If an oil forms, try scratching the inside of the flask with a glass rod at the air-liquid interface to induce crystallization. Seeding with a small crystal of pure product can also be effective. |
Method 2: Fischer Esterification of 2-Nitrobenzoic Acid
Problem: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol.[4][5] Removing the water formed during the reaction, for example, by using a Dean-Stark apparatus, can also significantly increase the yield.[5][6] |
| Presence of Water in Reactants | The presence of water in the 2-nitrobenzoic acid or methanol will shift the equilibrium to the left, reducing the yield.[13][14] Ensure that all reactants and glassware are dry. |
| Insufficient Catalyst | A strong acid catalyst, such as concentrated sulfuric acid, is necessary for the reaction to proceed at a reasonable rate.[4][15] Ensure the appropriate amount of catalyst is used. |
| Incomplete Reaction | Allow for a sufficient reflux time (typically 1-10 hours) for the reaction to reach equilibrium.[4][6] |
Experimental Protocols
Nitration of Methyl Benzoate (Adapted for this compound)
This protocol is adapted from procedures for the synthesis of methyl 3-nitrobenzoate and should be optimized for the desired ortho-isomer.
-
Preparation of Nitrating Mixture: In a flask, cool 4 mL of concentrated sulfuric acid in an ice bath. Slowly add 4 mL of concentrated nitric acid to the sulfuric acid while keeping the mixture cool.
-
Reaction Setup: In a separate flask, dissolve 6.1 g of methyl benzoate in 12 mL of concentrated sulfuric acid and cool the mixture to 0°C in an ice-salt bath.[2]
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred methyl benzoate solution.[2][11] Maintain the reaction temperature below 15°C throughout the addition.[2]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for about 15 minutes.[3][10]
-
Workup: Pour the reaction mixture over crushed ice.[3][10] The crude product will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of ice-cold methanol.[3][12] Recrystallize the crude product from methanol to obtain purified methyl nitrobenzoate isomers. Further separation may be required to isolate the 2-nitro isomer.
Fischer Esterification of 2-Nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask, combine 2-nitrobenzoic acid, a large excess of methanol (e.g., 4-fold molar excess), and a catalytic amount of concentrated sulfuric acid.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[4]
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane.
-
Washing: Wash the organic layer with a sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by distillation or recrystallization if necessary.
Visualizations
Caption: Logical relationship in the nitration of methyl benzoate.
Caption: Experimental workflow for Fischer esterification.
References
- 1. echemi.com [echemi.com]
- 2. ochem.weebly.com [ochem.weebly.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. studylib.net [studylib.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. webassign.net [webassign.net]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
Challenges in the regioselective synthesis of methyl 2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the regioselective synthesis of methyl 2-nitrobenzoate (B253500).
Frequently Asked Questions (FAQs)
Q1: Why is my synthesis yielding primarily methyl 3-nitrobenzoate instead of the desired methyl 2-nitrobenzoate?
A1: The primary challenge in synthesizing this compound via electrophilic aromatic substitution of methyl benzoate (B1203000) is the directing effect of the methyl ester (-COOCH₃) group. The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions. Consequently, the electrophile (the nitronium ion, NO₂⁺) preferentially attacks the meta position, which is the least deactivated, leading to methyl 3-nitrobenzoate as the major product.[1][2] Small amounts of the ortho and para isomers are typically formed as minor byproducts.[1]
The diagram below illustrates the resonance structures for the intermediate carbocation (sigma complex) formed during electrophilic attack. The intermediates for ortho and para attack have a destabilizing resonance structure where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing ester group. The meta intermediate avoids this unfavorable arrangement, making it the most stable and its formation kinetically favored.[3]
Q2: What is the typical isomer distribution for the nitration of methyl benzoate?
A2: Under standard nitrating conditions (a mixture of concentrated nitric acid and sulfuric acid), the reaction is highly regioselective for the meta position. While exact ratios can vary with temperature and reaction time, a typical distribution heavily favors the 3-nitro isomer.
| Isomer | Typical Distribution (%) |
| This compound (ortho) | ~10%[4] |
| Methyl 3-nitrobenzoate (meta) | 81-85%[4] |
| Methyl 4-nitrobenzoate (para) | up to 2%[4] |
Q3: Are there alternative synthetic routes that favor the formation of this compound?
A3: Yes. Given the poor regioselectivity of direct nitration, a more effective strategy is to start with a precursor that already has the desired ortho substitution pattern. Two common approaches are:
-
Esterification of 2-Nitrobenzoic Acid: This is often the most straightforward and regioselective method. Commercially available 2-nitrobenzoic acid can be esterified with methanol (B129727) under acidic conditions (e.g., using sulfuric acid as a catalyst) to yield the desired this compound.
-
Oxidation and Esterification of 2-Nitrotoluene (B74249): This multi-step route involves oxidizing the methyl group of 2-nitrotoluene to a carboxylic acid, forming 2-nitrobenzoic acid, which is then esterified.
These methods bypass the problematic regioselectivity of nitrating methyl benzoate directly.
Q4: How can I effectively purify this compound from the isomeric mixture?
A4: Separating the ortho, meta, and para isomers is challenging due to their similar chemical properties but can be achieved by exploiting their different physical properties. The ortho-isomer is a liquid at room temperature, while the meta and para isomers are solids, which is a key difference for purification.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 181.15[5] | -13[5] | 104-106 (at 0.1 mmHg)[5] |
| Methyl 3-nitrobenzoate | 181.15[6] | 78[7] | 279[7] |
| Methyl 4-nitrobenzoate | 181.15[8] | 96 | 279 |
Purification Strategy:
-
Initial Separation: After quenching the reaction, the crude product is often a mixture of solid (mostly methyl 3-nitrobenzoate) and oil (containing this compound).[9] Washing the crude solid precipitate with ice-cold methanol can help remove the more soluble ortho-isomer.[9]
-
Fractional Distillation: For larger scales, fractional distillation under reduced pressure can be effective for separating the liquid ortho-isomer from the higher-boiling meta and para isomers.
-
Chromatography: Column chromatography is a viable, albeit less scalable, method for achieving high purity separation of all three isomers.
Troubleshooting Guides
Problem 1: The crude product is an oil and does not solidify.
-
Possible Cause: A high concentration of impurities, particularly the ortho-isomer (this compound) and unreacted methyl benzoate, can lower the melting point of the mixture, preventing the major meta product from crystallizing. This can be exacerbated by poor temperature control during the reaction.
-
Solution:
-
Ensure the reaction mixture was properly cooled (0-15°C) during the addition of the nitrating mixture.[9]
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface.
-
If crystallization fails, proceed with a workup designed to separate liquids, such as solvent extraction followed by distillation.
-
Problem 2: Significant formation of dinitrated byproducts.
-
Possible Cause: The reaction temperature was too high (above 15°C), or the reaction was allowed to proceed for too long.[9] Both the initial ester group and the newly added nitro group are deactivating, making a second nitration difficult, but it can occur under harsh conditions.[10]
-
Solution:
-
Maintain strict temperature control using an ice bath during the addition of the nitrating agent.[2] The optimal temperature range is typically 5–15°C.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Use the correct stoichiometry of reagents; an excessive amount of nitrating agent can promote dinitration.
-
Experimental Protocols
Protocol 1: Standard Nitration of Methyl Benzoate (Yields Primarily Methyl 3-Nitrobenzoate)
This protocol is for the standard synthesis, which produces a mixture of isomers with methyl 3-nitrobenzoate as the major product.
Materials:
-
Methyl benzoate (2.0 g)[2]
-
Concentrated sulfuric acid (H₂SO₄, ~5.5 cm³)[2]
-
Concentrated nitric acid (HNO₃, 1.5 cm³)[2]
-
Ice
-
Methanol (for washing/recrystallization)
-
50 cm³ and 100 cm³ conical flasks
-
Dropping pipette
-
Ice-water bath
-
Buchner funnel apparatus
Procedure:
-
In a 50 cm³ conical flask, weigh 2.0 g of methyl benzoate.[2]
-
Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling. Cool this mixture in an ice-water bath.[2]
-
In a separate dry test tube, carefully prepare the nitrating mixture by adding 1.5 cm³ of concentrated nitric acid. Cool the nitric acid in the ice bath, then slowly add 1.5 cm³ of concentrated sulfuric acid, ensuring thorough mixing. Allow this mixture to cool completely.[2]
-
Using a dropping pipette, add the cold nitrating mixture to the methyl benzoate solution very slowly over approximately 15 minutes. Keep the reaction flask in the ice bath and stir continuously, maintaining the temperature below 15°C (ideally below 6°C) to minimize byproduct formation.[2][9]
-
Once the addition is complete, allow the flask to stand at room temperature for 15 minutes.[2]
-
Carefully pour the reaction mixture onto ~20 g of crushed ice in a beaker, stirring throughout. A solid crude product should precipitate.[2]
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.[2]
-
Wash the crude product with a small amount of ice-cold water, followed by a wash with ice-cold methanol to remove the more soluble impurities, including the majority of the this compound.[9]
-
The remaining solid is primarily methyl 3-nitrobenzoate and can be further purified by recrystallization from a water/ethanol or methanol mixture.[2]
Protocol 2: Regioselective Synthesis via Esterification of 2-Nitrobenzoic Acid
This protocol provides a direct and selective route to the desired product.
Materials:
-
2-Nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's completion by TLC.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash it with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield crude this compound, which can be further purified by vacuum distillation if necessary.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. edu.rsc.org [edu.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 5. This compound | 606-27-9 [chemicalbook.com]
- 6. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Methyl p-nitro benzoate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ochem.weebly.com [ochem.weebly.com]
Byproducts in the nitration of methyl benzoate and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the byproducts generated during the nitration of methyl benzoate (B1203000) and their subsequent removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the nitration of methyl benzoate?
A1: The nitration of methyl benzoate is a highly regioselective reaction that predominantly yields methyl 3-nitrobenzoate.[1] However, minor byproducts can form, including:
-
Ortho and Para Isomers: Small quantities of methyl 2-nitrobenzoate (B253500) and methyl 4-nitrobenzoate (B1230335) are produced. The ester group of methyl benzoate is a meta-director, making these isomers less favorable.[2][3]
-
Dinitration Products: If the reaction temperature is not carefully controlled or the reaction time is extended, dinitration can occur, leading to products like methyl 3,5-dinitrobenzoate.[4]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of residual methyl benzoate.
-
Residual Acids: Traces of the nitrating mixture, specifically concentrated sulfuric acid and nitric acid, can remain in the crude product after initial workup.[5]
Q2: How can the formation of these byproducts be minimized?
A2: Careful control of reaction conditions is crucial for minimizing byproduct formation. Key parameters include:
-
Temperature: The reaction is exothermic, and maintaining a low temperature (typically below 15°C, and ideally between 0-10°C during the addition of the nitrating mixture) is critical to prevent the formation of dinitrated and other unwanted byproducts.[2][5][6]
-
Rate of Addition: The nitrating mixture should be added slowly and dropwise to the solution of methyl benzoate in sulfuric acid to allow for effective heat dissipation and to maintain a low reaction temperature.[6]
-
Reaction Time: Allowing the reaction to proceed for the recommended time (e.g., 15 minutes at room temperature after the initial cooled addition) is important for maximizing the yield of the desired product without promoting dinitration.[1][7]
Q3: What is the most effective method for removing byproducts from the crude methyl 3-nitrobenzoate?
A3: The most common and effective purification technique is recrystallization.[5] This method separates the desired product from impurities based on differences in their solubility in a chosen solvent at different temperatures.
Q4: Which solvent system is recommended for the recrystallization of methyl 3-nitrobenzoate?
A4: Two solvent systems are widely recommended for the recrystallization of methyl 3-nitrobenzoate:
-
Methanol (B129727): The crude product can be effectively recrystallized from hot methanol.[6]
-
Ethanol (B145695)/Water Mixture: A mixture of hot ethanol and water is also an excellent choice for purification.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of the desired product. | • Incomplete reaction. • Loss of product during workup or recrystallization. • Use of wet glassware, which can deactivate the nitrating agent. | • Ensure the reaction is stirred for the recommended time. • Minimize transfers of the product and use minimal amounts of cold solvent for washing. • Ensure all glassware is thoroughly dried before use. |
| The product obtained is an oil and does not solidify. | • Presence of significant impurities, particularly unreacted methyl benzoate or an excess of ortho and para isomers. • Insufficient cooling during the reaction, leading to the formation of oily byproducts. | • Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. • If scratching fails, consider purifying the oil using column chromatography. • For future reactions, ensure stringent temperature control. |
| The melting point of the purified product is low and has a broad range. | • The product is still impure and contains byproducts or residual solvent. | • Repeat the recrystallization process, ensuring the crystals are washed with a small amount of ice-cold solvent. • Ensure the crystals are completely dry before measuring the melting point. |
| Formation of a significant amount of yellow, oily dinitrated product. | • The reaction temperature was too high. • The reaction was allowed to proceed for too long. | • Strictly maintain the reaction temperature below 15°C, preferably between 0-10°C, during the addition of the nitrating mixture. • Adhere to the recommended reaction time. |
Experimental Protocols
Nitration of Methyl Benzoate
-
In a conical flask, cool 6 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 3.05 g of methyl benzoate to the cooled sulfuric acid with continuous swirling.
-
In a separate test tube, prepare the nitrating mixture by cautiously adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Using a Pasteur pipette, add the nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes. Ensure the temperature of the reaction mixture is maintained below 15°C throughout the addition.[5][6]
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes.[6][7]
-
Pour the reaction mixture over approximately 25 g of crushed ice in a beaker and stir until the ice has melted and the crude product has precipitated.
-
Isolate the crude product by vacuum filtration and wash it with two portions of cold water.[6]
Purification by Recrystallization from Methanol
-
Transfer the crude methyl 3-nitrobenzoate to an Erlenmeyer flask.
-
Add a minimum amount of hot methanol to dissolve the crude product completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol.[6]
-
Allow the crystals to dry completely before determining the yield and melting point.
Data Presentation
| Product/Byproduct | Typical Distribution | Melting Point (°C) | Notes |
| Methyl 3-nitrobenzoate | Major Product (typically 60-85% yield)[2] | 78 | The desired product. |
| Methyl 2-nitrobenzoate | Minor Byproduct | -13 | Isomeric impurity. |
| Methyl 4-nitrobenzoate | Minor Byproduct | 96 | Isomeric impurity. |
| Methyl 3,5-dinitrobenzoate | Trace (can increase with higher temperatures) | 107 | Dinitration byproduct.[4] |
| Methyl benzoate | Varies (depends on reaction completion) | -12 | Unreacted starting material. |
Mandatory Visualization
Caption: Experimental workflow for the nitration of methyl benzoate and subsequent purification.
References
Technical Support Center: Optimizing Temperature Control in the Nitration of Methyl Benzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing the nitration of methyl benzoate (B1203000), with a specific focus on the critical role of temperature control in achieving high yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of methyl benzoate, providing potential causes and recommended solutions in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solutions |
| Low yield of methyl m-nitrobenzoate | 1. Incomplete reaction: The reaction time may have been too short or the temperature too low, slowing down the reaction rate significantly.[1][2] 2. Hydrolysis of the ester: The presence of excess water or elevated temperatures can lead to the formation of m-nitrobenzoic acid.[1] 3. Loss of product during workup: The product may be lost during filtration or washing steps.[1] | 1. Incomplete reaction: After the initial cooled addition, allow the reaction to stand at room temperature for the recommended time (e.g., 15-20 minutes) to ensure the reaction goes to completion.[3][4][5] 2. Hydrolysis of the ester: Use concentrated acids to minimize the water content.[1] Maintain strict temperature control, ideally between 0-15°C, during the addition of the nitrating mixture.[1][5] 3. Loss of product during workup: Ensure the product has fully precipitated before filtration by pouring the reaction mixture onto a sufficient amount of crushed ice.[4][5] Wash the crude product with ice-cold water and then with a small amount of ice-cold methanol (B129727) to minimize its solubility and subsequent loss.[1][4] |
| Formation of an oily product instead of a solid | 1. Presence of impurities: This can be due to the formation of side products like dinitrated compounds or the presence of unreacted methyl benzoate.[1] 2. Insufficient cooling during precipitation: If the reaction mixture is not poured onto a sufficient amount of ice, the product may not solidify properly.[1] | 1. Presence of impurities: Purify the crude product by recrystallization from methanol or an ethanol/water mixture.[1][6][7] 2. Insufficient cooling during precipitation: Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring to ensure rapid cooling and solidification.[1] |
| Product melting point is low and has a broad range | Presence of impurities: The most common impurities are the ortho and para isomers of methyl nitrobenzoate, dinitrated products, and m-nitrobenzoic acid. A lower, broader melting point is indicative of an impure sample.[1] | Purify the product by recrystallization. Washing the crude product with ice-cold methanol can help remove some impurities before recrystallization. The melting point of pure methyl m-nitrobenzoate is approximately 78°C.[1][5][8] |
| Higher than expected proportion of dinitrated byproducts | Elevated reaction temperature: Higher temperatures increase the rate of dinitration.[5][9] Although the nitro group is deactivating, at higher temperatures, a second nitration can occur.[5] | Strictly control the temperature during the addition of the nitrating mixture and the subsequent stirring period.[1] Keeping the temperature below 15°C is crucial to minimize dinitration.[1][5] |
| Reaction color turns dark brown or black | 1. Oxidation of the substrate or product. 2. Decomposition of the starting material or nitrating agent at elevated temperatures. [2] | 1. Immediately lower the reaction temperature. 2. Ensure the rate of addition of the nitrating agent is slow and controlled.[2] |
| Sudden, uncontrolled temperature spike (Thermal Runaway) | The rate of heat generation exceeds the rate of heat removal. This is often due to adding the nitrating mixture too quickly.[2] | 1. Prevention is key: Add the nitrating mixture dropwise with efficient stirring and cooling.[6][10] 2. If it occurs: Immediately stop the addition of the nitrating agent and apply more efficient cooling (e.g., an ice-salt bath).[2][6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of methyl benzoate?
A1: The ideal temperature range for the addition of the nitrating mixture is between 0°C and 10°C.[6] It is crucial to keep the temperature below 15°C to minimize the formation of byproducts, particularly dinitrated compounds.[5][11]
Q2: Why is it so important to maintain a low temperature during the reaction?
A2: The nitration of methyl benzoate is a highly exothermic reaction.[10] Maintaining a low temperature is the most critical factor for controlling the reaction rate, minimizing the formation of dinitrated and other side products, and preventing potential thermal runaway.[2][5][6]
Q3: What are the primary side reactions that can occur if the temperature is too high?
A3: The main side reactions at elevated temperatures are dinitration (the addition of a second nitro group to the aromatic ring) and hydrolysis of the methyl ester to carboxylic acid.[1][5]
Q4: Why is a mixture of concentrated nitric acid and concentrated sulfuric acid used for nitration?
A4: Concentrated sulfuric acid acts as a catalyst. It protonates the nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺). The nitronium ion is the species that attacks the benzene (B151609) ring of methyl benzoate.[4][12]
Q5: Should the reaction be stirred?
A5: Yes, continuous and efficient stirring is essential throughout the addition of the nitrating mixture.[3][13] This ensures proper mixing of the reactants, facilitates heat dissipation to the cooling bath, and prevents localized "hot spots" where the temperature could rise and lead to side reactions.
Experimental Protocol: Nitration of Methyl Benzoate with Temperature Control
This protocol provides a detailed methodology for the nitration of methyl benzoate, emphasizing the steps for effective temperature management.
1. Preparation of the Nitrating Mixture: a. In a clean, dry test tube, carefully measure 1.5 mL of concentrated nitric acid. b. Place the test tube in an ice-water bath to cool. c. While swirling, slowly and carefully add 1.5 mL of concentrated sulfuric acid to the cooled nitric acid.[7] d. Allow this nitrating mixture to cool completely in the ice bath before use.
2. Reaction Setup: a. Place a 50 mL conical flask containing 2.0 mL of methyl benzoate into a larger beaker filled with an ice-water bath. Ensure the flask is securely clamped. b. Begin stirring the methyl benzoate. c. Use a thermometer to monitor the internal temperature of the reaction mixture, not just the bath.[2]
3. Controlled Addition of the Nitrating Mixture: a. Using a glass dropping pipette, add the prepared nitrating mixture to the stirred methyl benzoate solution very slowly, drop by drop.[6][12] b. The addition should be carried out over a period of about 15 minutes to allow for effective heat dissipation.[7][13][14] c. Continuously monitor the internal temperature and ensure it remains below 10°C.[6][10] If the temperature approaches 15°C, pause the addition and allow the mixture to cool before resuming.[11]
4. Reaction Completion: a. After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes.[3][12] b. Remove the ice bath and allow the reaction mixture to stand at room temperature for about 15 minutes, with occasional swirling, to ensure the reaction is complete.[4][7][11]
5. Product Isolation and Purification: a. Pour the reaction mixture slowly onto approximately 20-25 g of crushed ice in a beaker, while stirring the ice mixture.[3][7] A solid precipitate of methyl m-nitrobenzoate should form. b. Allow the ice to melt completely, then collect the solid product by vacuum filtration. c. Wash the crude product on the filter with a small amount of ice-cold water to remove any residual acid.[12] d. Further wash the product with a small amount of ice-cold methanol to remove unreacted starting material and some impurities.[4] e. The crude product can be further purified by recrystallization from methanol or an ethanol/water mixture.[4][7]
Data Presentation: Influence of Temperature on Methyl Benzoate Nitration
The following table summarizes the expected outcomes of the nitration reaction at different temperature ranges.
| Temperature Range | Reaction Rate | Expected Yield of Methyl m-nitrobenzoate | Prevalence of Side Products (Dinitration, etc.) |
| < 0°C | Very Slow | Low to Moderate | Very Low |
| 0 - 10°C | Moderate | Good to High (60-85%)[6] | Low |
| 10 - 20°C | Fast | Moderate to Good | Moderate |
| > 20°C | Very Fast | Low to Moderate | High |
Visualizations
Caption: Experimental workflow for the temperature-controlled nitration of methyl benzoate.
Caption: Troubleshooting logic for temperature-related issues in methyl benzoate nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. echemi.com [echemi.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. amherst.edu [amherst.edu]
- 12. webassign.net [webassign.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Preventing dinitration during the synthesis of methyl 2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of methyl 2-nitrobenzoate (B253500), with a primary focus on preventing dinitration and other side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of methyl benzoate (B1203000) not the recommended method for synthesizing methyl 2-nitrobenzoate?
A1: The direct nitration of methyl benzoate is an electrophilic aromatic substitution reaction. The ester group (-COOCH₃) on the benzene (B151609) ring is an electron-withdrawing group and a meta-director. Consequently, the incoming nitro group (-NO₂) is predominantly directed to the meta position, yielding methyl 3-nitrobenzoate as the major product. The formation of the desired ortho-isomer, this compound, is minimal.
Q2: What is the most effective strategy to prevent dinitration during the synthesis of nitrobenzoates?
A2: The key to preventing dinitration is controlling the reaction conditions. This includes maintaining a low reaction temperature, typically between 0°C and 15°C, using a stoichiometric amount of the nitrating agent, and keeping the reaction time as short as possible.[1][2] Higher temperatures provide the activation energy for a second nitration to occur.[1][3]
Q3: What is a reliable synthetic route to obtain this compound with good yield?
A3: A reliable two-step synthetic route is recommended:
-
Oxidation of 2-nitrotoluene (B74249): The methyl group of 2-nitrotoluene is oxidized to a carboxylic acid group to form 2-nitrobenzoic acid.
-
Fischer Esterification: The resulting 2-nitrobenzoic acid is then esterified with methanol (B129727) in the presence of an acid catalyst to produce this compound.
Q4: What are common byproducts in the oxidation of 2-nitrotoluene?
A4: Besides the desired 2-nitrobenzoic acid, incomplete oxidation can lead to the formation of 2-nitrobenzaldehyde. Over-oxidation or harsh reaction conditions can potentially lead to ring-opening or other degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete oxidation of 2-nitrotoluene.- Incomplete esterification of 2-nitrobenzoic acid.- Loss of product during workup and purification. | - Ensure sufficient reaction time and optimal temperature for the oxidation step.- Use an excess of methanol and a suitable acid catalyst for the esterification, and consider removing water as it forms.- Optimize extraction and recrystallization procedures to minimize product loss. |
| Formation of dinitrated byproducts | - Reaction temperature is too high.- Excess of nitrating agent.- Prolonged reaction time. | - Maintain the reaction temperature strictly below 15°C, preferably between 0-5°C, using an ice bath.[4]- Use a carefully measured, near-stoichiometric amount of the nitrating agent.- Monitor the reaction progress using TLC and quench the reaction as soon as the starting material is consumed. |
| Presence of methyl 3-nitrobenzoate and methyl 4-nitrobenzoate (B1230335) in the final product | - Direct nitration of methyl benzoate was attempted. | - Utilize the recommended two-step synthesis starting from 2-nitrotoluene to ensure ortho-selectivity. |
| Incomplete reaction in the esterification step | - Insufficient catalyst.- Presence of water in the reaction mixture.- Reversibility of the Fischer esterification. | - Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[5]- Use dry glassware and reagents.- Use a large excess of methanol to shift the equilibrium towards the product.[6] |
Quantitative Data on Direct Nitration of Methyl Benzoate
The following table summarizes the typical isomer distribution obtained from the direct nitration of methyl benzoate under standard conditions (mixed acid nitration at low temperatures). This data highlights the low yield of the desired ortho-product, reinforcing the need for an alternative synthetic route.
| Isomer | Typical Yield (%) |
| This compound (ortho) | 15-20% |
| Methyl 3-nitrobenzoate (meta) | 75-80% |
| Methyl 4-nitrobenzoate (para) | <5% |
Note: Yields can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Oxidation of 2-Nitrotoluene to 2-Nitrobenzoic Acid
This procedure is adapted from established methods for the oxidation of alkylbenzenes.
Materials:
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2-nitrotoluene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 10 g of 2-nitrotoluene and a solution of 5 g of sodium carbonate in 200 mL of water.
-
Heat the mixture to reflux.
-
Slowly add a solution of 30 g of potassium permanganate in 300 mL of water to the refluxing mixture over a period of 2-3 hours.
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Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the reaction (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the MnO₂ cake with a small amount of hot water.
-
Combine the filtrate and washings, and then acidify with concentrated hydrochloric acid until the precipitation of 2-nitrobenzoic acid is complete.
-
Cool the mixture in an ice bath and collect the precipitated 2-nitrobenzoic acid by vacuum filtration.
-
Wash the crystals with cold water and dry them thoroughly.
Protocol 2: Fischer Esterification of 2-Nitrobenzoic Acid to this compound
This is a standard Fischer esterification procedure.[7]
Materials:
-
2-nitrobenzoic acid (from Protocol 1)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane
Procedure:
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In a round-bottom flask, dissolve 10 g of dry 2-nitrobenzoic acid in 100 mL of anhydrous methanol.
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Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.
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Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Pour the residue into 200 mL of cold water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether or dichloromethane.
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Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any unreacted acid), and finally with 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by vacuum distillation.
Visualizations
References
- 1. proprep.com [proprep.com]
- 2. brainly.com [brainly.com]
- 3. scribd.com [scribd.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. studylib.net [studylib.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Methyl 2-Nitrobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of residual acids from crude methyl 2-nitrobenzoate (B253500).
Frequently Asked Questions (FAQs)
Q1: What are the typical acidic impurities in crude methyl 2-nitrobenzoate after synthesis?
A1: Following the nitration of methyl benzoate, the primary acidic impurities are residual sulfuric acid (H₂SO₄) and nitric acid (HNO₃) from the nitrating mixture. In some cases, hydrolysis of the ester product can lead to the formation of 2-nitrobenzoic acid.
Q2: Why is it crucial to remove residual acids from the crude product?
A2: Residual acids can interfere with subsequent reaction steps, degrade the desired product over time, and affect the accuracy of analytical characterization (e.g., NMR, HPLC). For pharmaceutical applications, the removal of all process impurities is a critical regulatory requirement.
Q3: What is the primary method for removing residual acids?
A3: The most common and effective method is a neutralizing wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution. This is typically performed after the initial quenching of the reaction mixture on ice and filtration of the crude product.
Q4: Can I use a stronger base, like sodium hydroxide (B78521) (NaOH), for the neutralizing wash?
A4: While a strong base would also neutralize the residual acids, it is generally not recommended. Strong bases can promote the hydrolysis of the methyl ester functional group in your product, leading to the formation of sodium 2-nitrobenzoate and reducing your overall yield.
Q5: What is the best solvent for recrystallizing purified this compound?
A5: Methanol (B129727) is a commonly used and effective solvent for the recrystallization of this compound. An ethanol/water mixture can also be utilized. The choice of solvent aims to dissolve the product at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Crude product is an oil and does not solidify upon quenching with ice. | High concentration of impurities, particularly ortho/para isomers or unreacted starting material. Insufficient cooling during the reaction or quenching. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. 2. If scratching fails, proceed with the workup by extracting the oily product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), then perform the neutralizing wash on the organic layer. After drying and solvent removal, attempt recrystallization. |
| An emulsion forms during the neutralizing wash with sodium bicarbonate solution. | Vigorous shaking of the separatory funnel. The presence of fine particulate matter. | 1. Allow the separatory funnel to stand undisturbed for 10-20 minutes to see if the layers separate on their own. 2. Gently swirl the separatory funnel instead of shaking it vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 4. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. |
| Low yield of purified this compound after recrystallization. | Incomplete precipitation of the crude product. Using too much recrystallization solvent. Product loss during transfers and washes. Incomplete reaction. | 1. Ensure the quenched reaction mixture is ice-cold to maximize precipitation before filtration. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product during recrystallization. 3. Wash the filtered crystals with ice-cold solvent to minimize dissolution. 4. Re-evaluate the reaction conditions (time, temperature) to ensure complete conversion of the starting material. |
| The purified product has a low melting point and a broad melting range. | Presence of impurities such as isomeric byproducts (methyl 3- and 4-nitrobenzoate), unreacted methyl benzoate, or residual 2-nitrobenzoic acid. | 1. Repeat the recrystallization process. A second recrystallization can significantly improve purity. 2. Ensure the product is thoroughly dried before measuring the melting point, as residual solvent can depress the melting point. |
Experimental Protocols
Protocol 1: Neutralizing Wash of Crude this compound
This protocol describes the removal of residual acids from crude this compound that has been isolated by filtration after quenching the reaction mixture on ice.
-
Suspend the Crude Product: Transfer the filtered crude this compound to an Erlenmeyer flask. Add a suitable organic solvent in which the product is soluble, such as dichloromethane or ethyl acetate (B1210297) (approximately 10 mL per gram of crude product). Stir until the solid is fully dissolved.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Sodium Bicarbonate Wash: Add an equal volume of a 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.[1]
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer and discard it.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Gently invert several times and then drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Isolate Product: Filter the drying agent from the organic solution. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization of this compound from Methanol
-
Dissolve the Crude Product: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.[2]
-
Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash Crystals: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter or in a desiccator to remove all traces of solvent.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Water | Methanol | Ethanol | Dichloromethane |
| This compound | Low solubility | Soluble | Soluble | Soluble |
| 2-Nitrobenzoic acid | Low solubility | Soluble | Soluble | Soluble |
| Sodium 2-nitrobenzoate | Soluble | Sparingly soluble | Sparingly soluble | Insoluble |
| Sulfuric Acid | Miscible | Soluble | Soluble | Insoluble |
| Nitric Acid | Miscible | Soluble | Soluble | Sparingly soluble |
Mandatory Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for handling an oily crude product.
References
Technical Support Center: Column Chromatography for Separating Methyl Nitrobenzoate Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of methyl nitrobenzoate isomers (ortho, meta, and para) using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of elution for methyl nitrobenzoate isomers from a normal-phase silica (B1680970) gel column?
A1: The elution order is determined by the polarity of the isomers. In normal-phase chromatography with a polar stationary phase like silica gel, less polar compounds elute first. The polarity of the methyl nitrobenzoate isomers is influenced by the position of the nitro group. Generally, the para-isomer is the least polar, followed by the ortho-isomer, and then the meta-isomer being the most polar. Therefore, the expected elution order is:
-
Methyl p-nitrobenzoate
-
Methyl o-nitrobenzoate
-
Methyl m-nitrobenzoate
This is because the para-isomer has a more symmetrical structure, which can lead to a lower net dipole moment compared to the meta-isomer.[1][2][3] The ortho-isomer's polarity can be influenced by intramolecular interactions.
Q2: How do I choose an appropriate solvent system (eluent) for the separation?
A2: The choice of eluent is critical for a successful separation. A good starting point is to use a solvent system that gives good separation of the isomers on a Thin Layer Chromatography (TLC) plate. An ideal solvent system will result in the isomers having distinct Rf values, with the least polar isomer having the highest Rf. A commonly used eluent for the separation of nitrobenzene (B124822) derivatives is a mixture of hexanes and ethyl acetate (B1210297).[4] A ratio of 3:1 (v/v) hexanes:ethyl acetate has been shown to be effective for separating methyl nitrobenzoate isomers.[5] You can adjust the polarity of the eluent by changing the ratio of the solvents. Increasing the proportion of ethyl acetate will increase the polarity of the eluent and decrease the retention times of the compounds.
Q3: My compounds are not separating well (co-elution). What can I do?
A3: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Eluent: If your compounds are co-eluting, your solvent system may be too polar. Try decreasing the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes). Running a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can also improve separation.
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your column is packed uniformly. The slurry packing method is generally recommended to avoid air bubbles and ensure a homogenous stationary phase.[6][7][8][9][10]
-
Flow Rate: A flow rate that is too fast will not allow for proper equilibrium between the stationary and mobile phases, resulting in poor separation. Reduce the flow rate to improve resolution.
-
Sample Loading: Overloading the column with too much sample can lead to broad bands and poor separation. Ensure you are not exceeding the capacity of your column. The sample should be applied to the column in a concentrated solution and as a narrow band.
Q4: My compound is stuck on the column and won't elute. What should I do?
A4: If your compound is not eluting, the eluent is likely not polar enough. You can try the following:
-
Increase Eluent Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexanes:ethyl acetate mixture, increase the percentage of ethyl acetate. You can even switch to a more polar solvent system if necessary.
-
Check for Compound Precipitation: Highly concentrated samples can sometimes precipitate at the top of the column, especially if the initial eluent has low solubility for your compound. Ensure your compound is fully dissolved before loading it onto the column.
Q5: How can I monitor the separation process?
A5: Since methyl nitrobenzoate isomers are colorless, you will need to collect fractions of the eluent as it comes off the column and analyze them to determine which fractions contain your desired compounds. Thin Layer Chromatography (TLC) is a common and effective method for monitoring the fractions.[11][12][13][14][15] By spotting each fraction on a TLC plate and running it in the same solvent system used for the column, you can identify which fractions contain the separated isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Cracked or channeled column bed | Improper packing (dry packing), or the column running dry. | Repack the column using a slurry method to ensure a uniform bed.[6][7][8][9][10] Never let the solvent level drop below the top of the stationary phase. |
| Poor resolution of isomers | Eluent polarity is too high or too low. Column is overloaded. Flow rate is too fast. | Optimize the eluent system using TLC first. Reduce the amount of sample loaded onto the column. Decrease the flow rate of the mobile phase. |
| Compound elutes too quickly | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Compound does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. Ensure the compound has not precipitated on the column. |
| Tailing of bands | The sample is too concentrated. Interactions between the compound and the stationary phase are too strong. | Dilute the sample before loading. Add a small amount of a more polar solvent to the eluent to reduce strong interactions. |
| Air bubbles in the column | Improper packing. | Pack the column carefully using a slurry method and ensure no air is trapped in the stationary phase.[6][7][8][9][10] |
Quantitative Data Summary
The following table summarizes the reported Retention Factor (Rf) values for methyl nitrobenzoate isomers on a silica gel TLC plate using a 3:1 (v/v) hexanes:ethyl acetate eluent.[5]
| Compound | Rf Value |
| Methyl p-nitrobenzoate | ~0.4 |
| Methyl o-nitrobenzoate | ~0.3 |
| Methyl m-nitrobenzoate | ~0.2 |
Note: Rf values can vary depending on the specific experimental conditions such as the quality of the silica gel, temperature, and chamber saturation.
Experimental Protocol: Column Chromatography of Methyl Nitrobenzoate Isomers
This protocol outlines the separation of a mixture of methyl o-, m-, and p-nitrobenzoate using silica gel column chromatography.
1. Materials and Reagents:
-
Silica gel (for column chromatography, 60-120 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Chromatography column
-
Eluent: 3:1 (v/v) Hexanes:Ethyl Acetate
-
Sample: Mixture of methyl nitrobenzoate isomers dissolved in a minimal amount of dichloromethane (B109758) or the eluent.
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
2. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton/glass wool.
-
In a separate beaker, prepare a slurry of silica gel in the 3:1 hexanes:ethyl acetate eluent. The slurry should be pourable but not too dilute.[6][7][8][9][10]
-
Carefully pour the silica gel slurry into the column. Use a funnel to avoid coating the sides of the column.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow some of the solvent to drain, which helps in packing the silica gel. Do not let the solvent level go below the top of the silica gel.
-
Continuously add the slurry until the desired column height is reached (typically 15-20 cm for a standard laboratory column).
-
Add a thin layer of sand (approximately 0.5 cm) on top of the packed silica gel to prevent disturbance of the stationary phase during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the methyl nitrobenzoate isomer mixture in a minimal amount of a volatile solvent like dichloromethane or the eluent itself.
-
Carefully add the concentrated sample solution to the top of the column using a pipette. Try to add it evenly across the surface of the sand.
-
Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash down any sample adhering to the sides of the column and allow it to absorb into the silica gel.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 5-10 mL per fraction) in labeled collection tubes.
-
Maintain a constant level of eluent at the top of the column by adding fresh eluent as needed. Never let the column run dry.
5. Monitoring the Separation:
-
Analyze the collected fractions using TLC to determine the composition of each fraction.[11][12][13][14][15]
-
Spot each fraction on a TLC plate, along with the original mixture for reference.
-
Develop the TLC plate in a chamber containing the 3:1 hexanes:ethyl acetate eluent.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired isomer.
-
Evaporate the solvent from the combined pure fractions to obtain the isolated isomer.
Experimental Workflow
Caption: Workflow for separating methyl nitrobenzoate isomers.
References
- 1. methyl-m-nitrobenzoate is more polar than methyl .pdf [slideshare.net]
- 2. (Solved) - 1. Which is more polar: methyl benzoate or methyl m-nitrobenzoate?... (1 Answer) | Transtutors [transtutors.com]
- 3. brainly.com [brainly.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Column Packing and Preparation [sigmaaldrich.com]
- 10. quora.com [quora.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Solved As an example of how TLC can be used to monitor the | Chegg.com [chegg.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Lab-Scale Synthesis of Methyl 2-Nitrobenzoate
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the laboratory-scale synthesis of methyl 2-nitrobenzoate (B253500). The primary and most effective route for this synthesis is the Fischer esterification of 2-nitrobenzoic acid, as the direct nitration of methyl benzoate (B1203000) predominantly yields the meta- (3-nitro) isomer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing methyl 2-nitrobenzoate in the lab? A1: The recommended method is the Fischer esterification of 2-nitrobenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] This reaction involves heating the carboxylic acid and an excess of the alcohol under reflux conditions.
Q2: Why is direct nitration of methyl benzoate not suitable for producing this compound? A2: The direct nitration of methyl benzoate is highly regioselective for the meta-position (position 3) due to the electron-withdrawing nature of the ester group. This process yields methyl 3-nitrobenzoate as the major product, with only small amounts of the ortho- (2-nitro) and para- (4-nitro) isomers formed as impurities.[2][3]
Q3: My Fischer esterification of 2-nitrobenzoic acid is resulting in a low yield. What are the common causes? A3: Low yields are typically due to the reversible nature of the Fischer esterification.[1] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[1] To maximize yield, it is crucial to use a large excess of methanol and ensure all reagents and glassware are anhydrous.[4] Insufficient catalyst can also lead to incomplete conversion.[1]
Q4: What are potential side reactions during the esterification of 2-nitrobenzoic acid? A4: While the Fischer esterification is generally a clean reaction, potential side reactions can include the dehydration of the alcohol to form an ether (in this case, dimethyl ether), particularly with prolonged heating at high temperatures.[1] However, with methanol, this is less common than with higher-order alcohols. Incomplete reaction due to the equilibrium is the most significant competing process.[5]
Q5: How can I monitor the progress of the reaction? A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (2-nitrobenzoic acid) and, if available, a pure sample of the product (this compound). The disappearance of the starting material spot indicates the reaction is nearing completion.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Water in the reaction: Reagents (especially 2-nitrobenzoic acid or methanol) or glassware were not dry. Water is a byproduct that shifts the equilibrium to the reactants.[1][4]2. Insufficient catalyst: The amount of acid catalyst was too low to effectively protonate the carboxylic acid.[1]3. Inadequate heating/reflux: The reaction was not heated long enough or at a high enough temperature to reach equilibrium.4. Inefficient work-up: Product was lost during extraction or washing steps. | 1. Ensure 2-nitrobenzoic acid is thoroughly dried before use. Use anhydrous methanol and dry all glassware in an oven. To further drive the reaction, consider using a Dean-Stark apparatus to remove water as it forms.[1]2. Increase the catalytic amount of concentrated sulfuric acid slightly.3. Ensure the reaction is refluxing gently for the recommended time (typically 1-2 hours).[6]4. During work-up, ensure the pH is correctly adjusted. Perform extractions with an adequate volume of solvent. |
| Product is an Oil, Not a Solid | 1. Presence of impurities: Residual starting material, solvent, or side products can lower the melting point.2. Incomplete solvent removal: Traces of the extraction solvent (e.g., ethyl acetate, diethyl ether) remain. | 1. Purify the crude product. This compound is a low-melting solid or liquid at room temperature (m.p. ~ -13°C), so an oily appearance is expected.[7] Purification via vacuum distillation is recommended.2. Ensure the solvent is completely removed under reduced pressure using a rotary evaporator. |
| Difficulty Isolating Product During Work-up | 1. Emulsion formation: An emulsion formed during the extraction phase, making layer separation difficult.2. Product remains in the aqueous layer: Incorrect pH adjustment during neutralization. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. After quenching the reaction with water, carefully neutralize the excess acid with a base like sodium bicarbonate. Check the pH to ensure it is neutral or slightly basic before extracting with an organic solvent. |
Experimental Protocol: Fischer Esterification of 2-Nitrobenzoic Acid
This protocol details a standard lab-scale procedure for the synthesis of this compound.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Nitrobenzoic Acid | 167.12 | 10.0 g | 0.0598 |
| Anhydrous Methanol | 32.04 | 100 mL | 2.47 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2.0 mL | ~0.037 |
| Diethyl Ether (or Ethyl Acetate) | - | ~150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - |
| Saturated Sodium Chloride (Brine) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 10.0 g of dry 2-nitrobenzoic acid and 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1.5 hours.
-
Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a 500 mL beaker containing 200 mL of ice-cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the beaker with stirring until the effervescence ceases and the pH of the solution is neutral (~pH 7).
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with three 50 mL portions of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of saturated sodium chloride (brine) solution.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Fischer esterification pathway for this compound.
Caption: Step-by-step workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. This compound | 606-27-9 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-Nitrobenzoate and Methyl 3-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two common isomers, methyl 2-nitrobenzoate (B253500) and methyl 3-nitrobenzoate. Understanding the distinct reactivity profiles of these molecules is crucial for their effective use in organic synthesis and drug development, where they serve as versatile intermediates. This comparison is based on established principles of organic chemistry, supported by available experimental data for common transformations such as the reduction of the nitro group and the hydrolysis of the ester functionality.
Core Reactivity Principles: Steric vs. Electronic Effects
The differing reactivity of methyl 2-nitrobenzoate and methyl 3-nitrobenzoate is primarily governed by the interplay of steric and electronic effects arising from the relative positions of the nitro (-NO₂) and methyl ester (-COOCH₃) groups on the benzene (B151609) ring.
-
This compound (Ortho Isomer): In this isomer, the proximity of the bulky nitro and methyl ester groups at the ortho positions leads to significant steric hindrance . This spatial crowding can impede the approach of reagents to either functional group, often resulting in slower reaction rates for reactions involving direct attack on these groups. This phenomenon is often referred to as the "ortho effect".[1]
-
Methyl 3-Nitrobenzoate (Meta Isomer): In the meta isomer, the functional groups are sufficiently separated, minimizing steric hindrance. The reactivity of this isomer is predominantly influenced by electronic effects . Both the nitro and methyl ester groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but influences the reactivity of the functional groups themselves.[2][3]
The following diagram illustrates the key differentiating factors in the reactivity of these two isomers.
References
Ortho vs. Meta Directing Effects in Nitration: A Comparative Analysis for Researchers
A comprehensive guide to understanding and predicting the regioselectivity of electrophilic aromatic nitration, supported by experimental data and detailed protocols.
The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The regiochemical outcome of this electrophilic aromatic substitution is profoundly influenced by the nature of the substituent already present on the aromatic ring. This guide provides a detailed comparative analysis of ortho and meta directing effects in nitration, offering researchers, scientists, and drug development professionals a practical and data-driven resource.
Understanding the Directing Effects: Electronic and Steric Factors
The directing effect of a substituent is determined by its ability to stabilize or destabilize the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction.[1] This is governed by a combination of electronic effects (induction and resonance) and steric hindrance.
-
Ortho, Para-Directing Groups (Activating Groups): These substituents donate electron density to the aromatic ring, stabilizing the carbocation intermediates formed during ortho and para attack. This stabilization occurs through the inductive effect (e.g., alkyl groups) and/or resonance effect (e.g., -OH, -OR, -NH2).[2] Consequently, these groups activate the ring towards electrophilic attack and direct the incoming nitro group to the ortho and para positions.[3]
-
Meta-Directing Groups (Deactivating Groups): These substituents withdraw electron density from the aromatic ring, destabilizing the carbocation intermediates.[4] This deactivating effect is more pronounced at the ortho and para positions. As a result, the meta position becomes the least deactivated and therefore the preferred site of attack.[5] Examples include -NO2, -CN, -COOH, and -CHO groups.[2]
-
Halogens (Anomalous Case): Halogens are an exception as they are deactivating yet ortho, para-directing.[5] Their high electronegativity withdraws electron density inductively (deactivating effect), but their lone pairs can stabilize the ortho and para intermediates through resonance.[5]
Comparative Product Distribution in Nitration
The following table summarizes the experimentally observed product distribution for the nitration of various monosubstituted benzenes, highlighting the distinct directing effects.
| Substituted Benzene | Substituent | Directing Effect | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
| Toluene (B28343) | -CH₃ | Ortho, Para-Directing | 58.5 | 4.5 | 37 | [6][7] |
| tert-Butylbenzene | -C(CH₃)₃ | Ortho, Para-Directing | 16 | 8 | 75 | [6][7] |
| Methoxybenzene (Anisole) | -OCH₃ | Ortho, Para-Directing | ~10 | trace | ~90 | [6] |
| Phenol | -OH | Ortho, Para-Directing | ~40-50 | trace | ~50-60 | [8][9] |
| Aniline (B41778) | -NH₂ | Ortho, Para-Directing | ~2 | ~47 | ~51 | [10] |
| Chlorobenzene | -Cl | Ortho, Para-Directing | 30 | 1 | 69 | [7] |
| Nitrobenzene (B124822) | -NO₂ | Meta-Directing | 6.4 | 93.2 | 0.3 | [11] |
| Benzoic Acid | -COOH | Meta-Directing | 22 | 73 | 5 | [7] |
Note: Product ratios can vary with reaction conditions such as temperature and the specific nitrating agent used.[12] The direct nitration of aniline is complex due to the basicity of the amino group, which can be protonated in the acidic medium, forming the meta-directing anilinium ion.[10]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for achieving desired outcomes and ensuring safety. Below are representative protocols for the nitration of an ortho, para-directing substrate (toluene) and a meta-directing substrate (nitrobenzene).
Nitration of Toluene (Ortho, Para-Directing)
This procedure yields a mixture of ortho- and para-nitrotoluene.
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-salt bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool 1.0 mL of toluene to below 5°C.[6]
-
Separately, prepare the nitrating mixture by slowly adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid in a separate vial, keeping the mixture cool in an ice bath.[1]
-
Add the cold nitrating mixture dropwise to the stirred toluene over a period of about 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.[6]
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.[1][6]
-
Carefully pour the reaction mixture onto crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of nitrotoluenes. The isomers can be separated by techniques such as fractional distillation or chromatography.
Nitration of Nitrobenzene (Meta-Directing)
This procedure yields m-dinitrobenzene.
Materials:
-
Nitrobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Water bath
-
Ethanol (B145695) for recrystallization
Procedure:
-
In a flask, cautiously add 8 mL of concentrated sulfuric acid to 3 mL of nitrobenzene and swirl to mix.[3]
-
Cool the mixture in an ice bath.
-
Slowly add 5 mL of concentrated nitric acid dropwise to the stirred mixture, maintaining the temperature between 60-70°C. Use the ice bath to control any excessive temperature increase.[3] Caution: This reaction is highly exothermic.
-
After the addition is complete, heat the mixture in a boiling water bath for 15 minutes with occasional swirling.[3]
-
Allow the mixture to cool and then carefully pour it onto crushed ice.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude m-dinitrobenzene from ethanol to obtain the purified product.[3]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the underlying reaction mechanisms and a general experimental workflow for nitration.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ukessays.com [ukessays.com]
- 5. Preparation of nitrobenzene | DOCX [slideshare.net]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chempedia.in [chempedia.in]
- 12. scribd.com [scribd.com]
A Researcher's Guide to Validating the Regiochemistry of Synthesized Methyl 2-Nitrobenzoate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is paramount. In the synthesis of methyl 2-nitrobenzoate (B253500), the potential for the formation of its regioisomers, methyl 3-nitrobenzoate and methyl 4-nitrobenzoate (B1230335), necessitates rigorous validation of the desired regiochemistry. This guide provides an objective comparison of analytical techniques to differentiate these isomers, supported by experimental data and detailed methodologies, to ensure the identity and purity of the target compound.
The primary methods for validating the regiochemistry of methyl nitrobenzoate isomers rely on spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for distinguishing isomers based on the chemical environment of protons and carbon atoms. Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) separate isomers based on their physical properties, allowing for their identification and quantification. Finally, the distinct melting points of the solid isomers provide a simple yet effective means of differentiation.
Comparative Analysis of Analytical Data
The selection of an analytical technique often depends on the available instrumentation and the specific requirements of the analysis, such as the need for quantitative data or high-throughput screening. Below is a summary of the key analytical data for the three regioisomers of methyl nitrobenzoate.
Table 1: Spectroscopic and Physical Properties of Methyl Nitrobenzoate Isomers
| Property | Methyl 2-nitrobenzoate (ortho) | Methyl 3-nitrobenzoate (meta) | Methyl 4-nitrobenzoate (para) |
| Melting Point (°C) | -13 | 78 | 94-96 |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (dd), ~7.6 (m), ~7.5 (m), ~3.9 (s, 3H) | 8.86 (s, 1H), 8.43-8.38 (m, 2H), 7.68 (t, 1H), 4.00 (s, 3H) | 8.26-8.13 (m, 4H), 3.94 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 165.8, 148.9, 132.8, 131.5, 129.5, 127.9, 124.2, 52.7 | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 | 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 |
Note: NMR chemical shifts can vary slightly depending on the solvent and instrument frequency.
Table 2: Chromatographic Separation of Methyl Nitrobenzoate Isomers
While specific retention times are highly dependent on the exact chromatographic conditions (e.g., column, mobile phase, temperature program), the following provides a general comparison for GC and HPLC.
| Technique | Elution Order | Rationale |
| Gas Chromatography (GC) | para > meta > ortho | Based on increasing boiling point and polarity. The less polar para-isomer typically elutes first. |
| Reverse-Phase HPLC | para > meta > ortho | Based on decreasing polarity. The least polar para-isomer has a stronger affinity for the nonpolar stationary phase and thus elutes later. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation. Below are representative protocols for the analysis of methyl nitrobenzoate isomers by NMR spectroscopy and HPLC.
Protocol 1: ¹H NMR Spectroscopy Analysis
This protocol outlines the general steps for acquiring a ¹H NMR spectrum to determine the isomeric purity of a synthesized this compound sample.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized methyl nitrobenzoate.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds to ensure accurate integration.
3. Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks corresponding to the aromatic protons and the methyl ester protons.
-
Compare the chemical shifts and splitting patterns of the aromatic protons to the known values for the ortho, meta, and para isomers to confirm the regiochemistry. The presence of signals corresponding to the meta and para isomers will indicate impurities.
Protocol 2: HPLC Analysis for Isomeric Purity
This protocol provides a method for the separation and quantification of methyl nitrobenzoate isomers using reverse-phase HPLC.
1. Instrumentation and Reagents:
-
HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a data acquisition system.
-
HPLC-grade acetonitrile (B52724) and water.
-
Formic acid (optional, for improved peak shape).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solutions: Prepare individual stock solutions of authentic this compound, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate in acetonitrile at a concentration of 1 mg/mL. Prepare a mixed standard solution by combining appropriate volumes of the individual stock solutions and diluting with the mobile phase to a final concentration of approximately 10 µg/mL for each isomer.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 100 µg/mL.
4. Analysis:
-
Inject the mixed standard solution to determine the retention times of each isomer.
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards. The percentage of each isomer can be calculated from the relative peak areas.
Visualizing the Validation Workflow
A clear workflow is essential for systematically validating the regiochemistry of the synthesized product.
A Comparative Guide to Alternative Nitrating Agents for the Synthesis of Methyl 2-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
The nitration of methyl benzoate (B1203000) is a fundamental reaction in organic synthesis, yielding nitro-substituted benzoyl compounds that are valuable precursors in the pharmaceutical and fine chemical industries. While the traditional method employing a mixture of concentrated nitric and sulfuric acids is well-established for producing the meta-isomer, the synthesis of methyl 2-nitrobenzoate (B253500) requires alternative strategies that favor ortho-substitution. This guide provides an objective comparison of the conventional nitrating agent with promising alternatives, supported by available experimental data and detailed methodologies.
Performance Comparison of Nitrating Agents
The choice of nitrating agent significantly influences the yield and regioselectivity of the nitration of methyl benzoate. The following table summarizes the performance of the traditional mixed acid method and alternative reagents.
| Nitrating Agent | Predominant Isomer | Ortho Isomer Yield | Meta Isomer Yield | Para Isomer Yield | Total Yield | Reaction Conditions |
| HNO₃ / H₂SO₄ | Methyl 3-nitrobenzoate | Low | 60-85% | Minor | High | 0-15 °C |
| N-Nitrosaccharin | Ortho (in substituted benzoate) | Data not available for methyl benzoate | Data not available | Data not available | High (general arenes) | 55 °C, HFIP |
| Dinitrogen Pentoxide (DNP) | Mixture of Isomers | Data not available for specific ratio | Data not available | Data not available | High | Mild conditions |
| Acetic Anhydride / HNO₃ | Ortho (for methyl 3-methylbenzoate) | 72-75% (of isomer mix) | - | 25-28% (of isomer mix) | 95-98% | Ice-bath, then 15-30 °C |
Experimental Protocols
Traditional Nitration with Nitric Acid and Sulfuric Acid
This method is the standard procedure for the synthesis of methyl 3-nitrobenzoate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
Procedure:
-
In a flask, cool 6 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 2.00 mL of methyl benzoate to the cooled sulfuric acid with continuous stirring.
-
In a separate vessel, prepare a nitrating mixture by cautiously adding 1.4 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the methyl benzoate solution over 3-4 minutes, maintaining the temperature below 15°C.[1]
-
After the addition is complete, continue stirring in the ice bath for an additional 5 minutes.
-
Remove the flask from the ice bath and let it stand at room temperature for 20 minutes with continuous stirring.[1]
-
Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.
-
Isolate the precipitated crude product by suction filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain purified methyl 3-nitrobenzoate.[1]
Alternative Nitration with N-Nitrosaccharin
This method shows promise for ortho-selectivity, as demonstrated with substituted benzoates. The following is a general procedure for the nitration of arenes and can be adapted for methyl benzoate.[2]
Materials:
-
Methyl benzoate
-
N-Nitrosaccharin
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Argon or Nitrogen gas
-
Ethyl acetate (B1210297)
-
n-Hexane
Procedure:
-
To an oven-dried vial containing a magnetic stir bar, add N-nitrosaccharin (1.3 equivalents).
-
Seal the vial and purge with an inert atmosphere (e.g., Argon).
-
Add a solution of methyl benzoate (1.0 equivalent) in HFIP via syringe.
-
Heat the reaction mixture to 55°C and stir vigorously for 3 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to isolate the nitro-isomers.[2]
Alternative Nitration with Dinitrogen Pentoxide (DNP)
Dinitrogen pentoxide is a powerful nitrating agent that can be used under milder conditions and has been shown to produce a mixture of isomers with methyl benzoate.
Materials:
-
Methyl benzoate
-
Dinitrogen pentoxide (DNP)
-
Liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) or other suitable solvent
-
Sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
In a suitable reactor, dissolve methyl benzoate in the chosen solvent (e.g., liquefied TFE).
-
Add an equimolar amount of dinitrogen pentoxide (DNP) to the solution.
-
Stir the reaction mixture under mild conditions for approximately 30-45 minutes.
-
Upon completion, carefully quench the reaction with a cold saturated sodium bicarbonate solution.
-
Extract the products with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting isomeric mixture can be separated by chromatography.
Signaling Pathways and Experimental Workflows
The selection of an appropriate nitrating agent is a critical decision in the synthesis of a specific methyl nitrobenzoate isomer. The following diagram illustrates the logical workflow for choosing a nitrating agent based on the desired outcome and substrate characteristics.
Caption: Logical workflow for selecting a nitrating agent for methyl benzoate synthesis.
Conclusion
While the traditional mixed-acid nitration of methyl benzoate reliably produces the meta-isomer, the synthesis of this compound necessitates the exploration of alternative nitrating agents. N-Nitrosaccharin and dinitrogen pentoxide emerge as promising candidates, offering milder reaction conditions and the potential for altered regioselectivity. The observation of ortho-selectivity with N-nitrosaccharin in a substituted benzoate is particularly noteworthy. However, a clear gap exists in the literature regarding the specific isomer distribution and optimized protocols for the nitration of unsubstituted methyl benzoate with these alternative reagents. Further experimental investigation is required to fully elucidate their efficacy and to develop robust and selective methods for the synthesis of this compound, a key intermediate for various applications in drug discovery and materials science.
References
A Comparative Analysis of Methyl 2-Nitrobenzoate's Reactivity in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the design and synthesis of pharmaceutical agents and novel materials, nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for the functionalization of aromatic rings. The reactivity of the aryl substrate is paramount to the success of this reaction, and is largely dictated by the electronic and steric nature of its substituents. This guide provides a comparative analysis of the reactivity of methyl 2-nitrobenzoate (B253500) in SNAr reactions, juxtaposed with its isomers, methyl 3-nitrobenzoate and methyl 4-nitrobenzoate (B1230335). This objective comparison is supported by established mechanistic principles and representative experimental data to inform substrate selection and reaction design.
The Decisive Role of Substituent Positioning in SNAr Reactivity
Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, culminating in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the lynchpin of the reaction's feasibility and rate. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), are crucial for activating the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex.
The position of the nitro group relative to the leaving group is a critical determinant of its activating ability. When positioned ortho or para to the leaving group, the nitro group can effectively delocalize the negative charge of the intermediate through resonance, thereby significantly lowering the activation energy of the reaction. Conversely, a meta-positioned nitro group cannot participate in this resonance stabilization, rendering the substrate substantially less reactive.
Comparative Reactivity of Methyl Nitrobenzoate Isomers
While both methyl 2-nitrobenzoate and methyl 4-nitrobenzoate are activated towards SNAr, their relative reactivities are nuanced by the interplay of electronic and steric factors.
-
Methyl 4-Nitrobenzoate: This isomer represents a classic example of a highly activated substrate for SNAr. The para-nitro group provides powerful resonance stabilization to the Meisenheimer complex without impeding the nucleophile's approach to the reaction center.
-
This compound: In this isomer, the nitro group is also in a position to offer strong resonance stabilization. However, the adjacent methyl ester group introduces significant steric hindrance. This steric congestion can impede the approach of the nucleophile to the carbon atom bearing the leaving group, potentially leading to a decrease in the reaction rate compared to its para counterpart. The extent of this steric retardation is dependent on the size of the incoming nucleophile.
-
Methyl 3-Nitrobenzoate: As the nitro group is meta to the leaving group, it cannot stabilize the Meisenheimer complex through resonance. Consequently, methyl 3-nitrobenzoate is significantly less reactive in SNAr reactions and typically requires much harsher reaction conditions to achieve substitution.
Quantitative Data Summary
| Substrate | Nucleophile | Leaving Group | Solvent | Conditions | Product Yield | Relative Reactivity |
| Methyl 2-chloro-5-nitrobenzoate | Piperidine | Cl⁻ | Ethanol (B145695) | Reflux, 6h | High | Activated, but potential for steric hindrance |
| Methyl 4-fluoro-3-nitrobenzoate | Benzylamine | F⁻ | DMF | 80°C, 4h | 93%[1] | Highly Activated |
| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Cl⁻ | Methanol | 25°C | - | Very Highly Activated |
| 1-Chloro-3-nitrobenzene | Strong Nucleophiles | Cl⁻ | Various | High Temp/Pressure | Very Low/No Reaction[2] | Very Low |
Note: The data presented are from different sources and are for illustrative purposes to highlight the general reactivity trends. Direct comparison of absolute values should be made with caution.
Experimental Protocols
The following are generalized methodologies for conducting SNAr reactions with activated nitrobenzoate substrates.
General Procedure for the Reaction of a Methyl Halonitrobenzoate with an Amine Nucleophile
Materials:
-
Methyl halonitrobenzoate (1.0 equiv)
-
Amine nucleophile (e.g., piperidine, benzylamine) (2.2 equiv)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., K₂CO₃, if required)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Protocol:
-
Dissolve the methyl halonitrobenzoate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the amine nucleophile to the solution at room temperature. If the amine is used as its salt, an ancillary base like potassium carbonate should be added.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol or 80°C in DMF) and maintain for the required duration (typically 4-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If DMF is the solvent, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL). If ethanol is the solvent, remove it under reduced pressure.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization.
Kinetic Analysis of SNAr Reactions
Objective: To determine the second-order rate constant for the reaction.
Methodology:
-
Prepare stock solutions of the nitroaromatic substrate and the nucleophile in a suitable anhydrous solvent (e.g., DMSO, Methanol).
-
Under pseudo-first-order conditions (with the nucleophile in large excess, e.g., >10-fold), mix the reactants in a thermostatted reaction vessel.
-
Monitor the reaction progress over time using a suitable analytical technique:
-
UV-Vis Spectroscopy: Periodically withdraw aliquots, quench the reaction, and measure the absorbance of the product at its maximum wavelength (λmax).
-
HPLC Analysis: Withdraw aliquots at timed intervals, quench the reaction, and analyze the concentration of the reactant and/or product using an internal standard.
-
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]t) versus time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism, the logical relationship of substituent effects, and a typical experimental workflow.
Caption: The addition-elimination mechanism of SNAr.
Caption: Logical relationship of substituent effects in SNAr.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
The reactivity of methyl nitrobenzoate isomers in nucleophilic aromatic substitution is a clear illustration of fundamental principles in organic chemistry. Methyl 4-nitrobenzoate serves as a highly reactive substrate due to the optimal positioning of the activating nitro group. While electronically similar, this compound's reactivity can be tempered by steric hindrance from the adjacent ester group, a factor that becomes more pronounced with bulkier nucleophiles. Methyl 3-nitrobenzoate remains largely unreactive under standard SNAr conditions. For drug development professionals and synthetic chemists, a thorough understanding of these electronic and steric effects is indispensable for the strategic design of synthetic routes to complex aromatic molecules.
References
A Comparative Guide to the Purification of Methyl Nitrobenzoate Isomers
For researchers, scientists, and professionals in drug development, the isolation of pure chemical compounds is a critical step in synthesis and analysis. The nitration of methyl benzoate (B1203000) typically yields a mixture of isomers, predominantly the meta-isomer (methyl 3-nitrobenzoate), with smaller quantities of the ortho- (methyl 2-nitrobenzoate) and para- (methyl 4-nitrobenzoate) isomers, as well as potential unreacted starting material and dinitrated byproducts.[1] This guide provides a detailed comparison of common purification techniques for methyl nitrobenzoate isomers, supported by experimental data and protocols.
Benchmarking Purification Techniques: Recrystallization vs. Chromatography
The two primary methods for purifying crude methyl nitrobenzoate are recrystallization and chromatography. The choice between these techniques often depends on the scale of the purification, the level of purity required, and the specific impurities present.
Recrystallization is the most common and effective method for purifying the crude product on a preparatory scale.[1] It is a cost-effective and straightforward technique that relies on the differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.
Chromatography , including Thin Layer Chromatography (TLC) for purity assessment and column chromatography or High-Performance Liquid Chromatography (HPLC) for separation, offers higher resolution and is particularly useful for separating isomers with very similar physical properties or for isolating minor components. Gas Chromatography (GC) is also a powerful tool for both analysis and separation of volatile compounds like methyl nitrobenzoate isomers.[2]
Comparative Performance Data
The following table summarizes the key performance indicators for recrystallization and chromatography in the purification of methyl nitrobenzoate.
| Parameter | Recrystallization | Column Chromatography | HPLC/GC |
| Primary Application | Bulk purification of the major isomer (methyl 3-nitrobenzoate) | Separation of all isomers, removal of closely related impurities | Analytical assessment of purity, preparative separation of small quantities |
| Typical Purity | Good to Excellent (depends on impurities) | Excellent | Excellent to High Purity |
| Typical Yield | 53% - 85%[3][4] | Variable, generally lower than recrystallization due to multiple fractions | Not typically used for bulk yield |
| Scalability | Easily scalable from milligrams to kilograms | Can be scaled, but becomes more resource-intensive | Limited scalability for preparative work |
| Cost | Low (solvents, glassware) | Moderate (silica gel, large solvent volumes) | High (instrumentation, specialized columns, solvents) |
| Time | Moderate (dissolution, crystallization, drying) | High (packing, running the column, fraction analysis) | Fast for analysis, can be slow for preparative runs |
Physical and Analytical Data of Purified Methyl 3-Nitrobenzoate
This table presents typical data obtained after the purification of methyl 3-nitrobenzoate.
| Parameter | Reported Value | Notes |
| Melting Point | 78-80 °C[5][6] | A sharp melting point close to the literature value indicates high purity.[1] Impurities typically lower and broaden the melting point range.[5] |
| Appearance | White to off-white crystalline solid[3][7] | The crude product may be an oil or a discolored solid.[1][3] |
| TLC Rf Value | 0.35 (8:2 hexane/ethyl acetate (B1210297) on silica (B1680970) gel)[3] | A single spot on the TLC plate is indicative of a pure compound.[3] |
| IR Spectroscopy | Key peaks: ~1716-1725 cm⁻¹ (C=O), ~1526-1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂)[3][8] | Confirms the presence of the ester and nitro functional groups.[8] |
Experimental Workflows and Methodologies
Overall Purification Workflow
The general process for obtaining pure methyl 3-nitrobenzoate from the crude reaction mixture involves initial isolation followed by a primary purification step.
Caption: General workflow from synthesis to purification and analysis.
Detailed Experimental Protocol: Recrystallization
This protocol details the purification of crude methyl 3-nitrobenzoate using recrystallization from methanol (B129727).[1][3]
Materials:
-
Crude methyl 3-nitrobenzoate
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
-
Distilled water
Procedure:
-
Dissolution: Place the crude solid product into an Erlenmeyer flask. Add a minimal amount of methanol.[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent. If the solid does not dissolve, add small additional portions of hot methanol until a clear solution is obtained.[1][7]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[1][9]
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities on the crystal surfaces.[3][4]
-
Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass for further drying, ideally in a low-temperature oven (below 50°C) overnight.[7][10]
-
Analysis: Determine the mass, percent yield, and melting point of the dried, purified product.[5][7]
Caption: Step-by-step recrystallization process.
Alternative Purification Technique: Column Chromatography
For separating the ortho, meta, and para isomers, column chromatography is a more suitable technique.
Materials:
-
Silica gel (for column packing)
-
Eluent (e.g., a hexane/ethyl acetate mixture)[3]
-
Chromatography column
-
Crude methyl nitrobenzoate mixture
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent and load it onto the top of the silica column.
-
Elution: Pass the eluent through the column, allowing the different components of the mixture to travel down the column at different rates. The separation is based on the differential adsorption of the isomers to the silica gel stationary phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure isomers.[8]
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified solid.
Decision Logic: Choosing a Purification Method
The selection of an appropriate purification technique is guided by the experimental goals.
Caption: Decision tree for selecting a purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. southalabama.edu [southalabama.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. Analysis Of Meta-Methyl Nitrobenzoate - 1321 Words | Cram [cram.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
A Comparative Analysis of the Biological Activity of Methyl Nitrobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the three isomers of methyl nitrobenzoate: methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate (B1230335). While direct comparative studies evaluating the biological activities of these three isomers in parallel are limited in publicly available literature, this document synthesizes existing data on these and structurally related compounds to offer insights into their potential pharmacological effects. The guide covers known activities, plausible mechanisms of action, and detailed experimental protocols for relevant biological assays.
Introduction to Methyl Nitrobenzoate Isomers
Methyl nitrobenzoates are aromatic compounds with the chemical formula C₈H₇NO₄. The position of the nitro group on the benzene (B151609) ring relative to the methyl ester group defines the ortho (2-), meta (3-), and para (4-) isomers. This positional variation can significantly influence the electronic properties, steric hindrance, and ultimately, the biological activity of the molecule. Nitroaromatic compounds as a class are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1] The biological activity of many of these compounds is contingent on the reductive activation of the nitro group, a process often mediated by cellular nitroreductases.[1]
Comparative Biological Activity
Antimicrobial Activity:
While data on the methyl nitrobenzoate isomers themselves is scarce, a study on derivatives of 3-methyl-4-nitrobenzoate has demonstrated antifungal activity against various Candida species.[2] For instance, methyl 3-methyl-4-nitrobenzoate showed a Minimum Inhibitory Concentration (MIC) of 39 µM against C. guilliermondii.[2] This suggests that the nitrobenzoate scaffold is a viable starting point for the development of antifungal agents. The general mechanism for nitroaromatic antimicrobial activity involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can cause cellular damage.[1]
Table 1: Antifungal Activity of a Structurally Related Nitrobenzoate Derivative
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µM) |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 39 |
Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives and is not a direct comparison of the methyl nitrobenzoate isomers.[2]
Cytotoxicity and Anticancer Potential:
The cytotoxicity of the individual methyl nitrobenzoate isomers has not been extensively compared in the literature. However, related nitroaromatic compounds have been investigated for their anticancer properties. For example, 4-methyl-3-nitrobenzoic acid has been shown to inhibit the migration of non-small cell lung cancer cells.[3] The cytotoxic potential of nitro-substituted compounds is often attributed to their ability to induce oxidative stress and damage cellular macromolecules following the reduction of the nitro group.
Due to the lack of direct comparative data, researchers are encouraged to perform cytotoxicity assays, such as the MTT assay, to evaluate and compare the IC50 values of the three isomers against various cancer cell lines.
Chemotactic Activity:
A study on Pseudomonas strains demonstrated that 3-nitrobenzoate and 4-nitrobenzoate can act as chemoattractants.[4] Although this study did not use the methyl ester forms, it indicates a biological interaction between these isomers and bacterial chemosensory systems.
Experimental Protocols
For researchers interested in further investigating the biological activities of methyl nitrobenzoate isomers, the following are detailed protocols for standard biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compounds (methyl nitrobenzoate isomers)
-
Microbial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth with microbial inoculum)
-
Sterility control (broth only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each methyl nitrobenzoate isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the sterile broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration in each well (typically 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (methyl nitrobenzoate isomers)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the methyl nitrobenzoate isomers. Include a vehicle control (solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Visualizations
General Workflow for Biological Activity Screening
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl 2-Nitrobenzoate
This guide provides a detailed comparison of common synthetic methodologies for the preparation of methyl 2-nitrobenzoate (B253500), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections present experimental protocols, a comparative data table, and a visual representation of the synthetic pathways to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
I. Synthetic Methodologies
Three primary synthetic routes for methyl 2-nitrobenzoate are discussed below: Fischer-Speier Esterification of 2-Nitrobenzoic Acid, Nitration of Methyl Benzoate (B1203000), and a two-step synthesis involving an acyl chloride intermediate using thionyl chloride.
Method 1: Fischer-Speier Esterification of 2-Nitrobenzoic Acid
This classical method involves the direct esterification of 2-nitrobenzoic acid with methanol (B129727) using a strong acid catalyst, typically sulfuric acid.[1] The reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][3]
Experimental Protocol:
To a solution of 2-nitrobenzoic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound, which can be further purified by distillation or chromatography.
Method 2: Nitration of Methyl Benzoate
This approach involves the direct nitration of methyl benzoate using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[4][5][6] The ester group is a meta-director, leading to the formation of methyl 3-nitrobenzoate as the major product, with this compound and methyl 4-nitrobenzoate (B1230335) as minor isomers.[7] Therefore, a subsequent separation of the isomers is crucial.
Experimental Protocol:
Methyl benzoate is slowly added to a cooled (0-10 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.[7] The temperature is carefully maintained below 15 °C during the addition.[5] After the addition is complete, the reaction mixture is stirred for an additional period at room temperature and then poured onto crushed ice. The precipitated crude product, a mixture of nitrobenzoate isomers, is collected by vacuum filtration and washed with cold water. The isomers are then separated by fractional crystallization or column chromatography to isolate the desired this compound.
Method 3: Synthesis via Acyl Chloride Intermediate (using Thionyl Chloride)
This two-step method first involves the conversion of 2-nitrobenzoic acid to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride, using thionyl chloride (SOCl₂).[8][9] The resulting acyl chloride is then reacted with methanol to afford the desired ester. This method often proceeds with high yields as the formation of the acyl chloride is typically very efficient.[10]
Experimental Protocol:
Step 1: Synthesis of 2-Nitrobenzoyl Chloride 2-Nitrobenzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), for a few hours.[8] After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-nitrobenzoyl chloride.
Step 2: Esterification of 2-Nitrobenzoyl Chloride The crude 2-nitrobenzoyl chloride is dissolved in an anhydrous inert solvent (e.g., dichloromethane) and cooled in an ice bath. Anhydrous methanol is then added dropwise to the stirred solution. The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred at room temperature for a short period. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.
II. Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the described synthetic routes to provide a clear comparison of their performance.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Nitration of Methyl Benzoate | Method 3: Synthesis via Acyl Chloride |
| Starting Materials | 2-Nitrobenzoic acid, Methanol | Methyl benzoate, Nitric acid, Sulfuric acid | 2-Nitrobenzoic acid, Thionyl chloride, Methanol |
| Typical Yield | Moderate to High (can be equilibrium limited)[11] | High (but requires isomer separation)[7] | High to Excellent[10] |
| Reaction Conditions | Reflux, Acid catalyst | Low temperature (0-15 °C)[5] | Reflux (step 1), Room temperature (step 2)[8] |
| Key Advantages | One-step reaction, readily available starting materials. | Utilizes inexpensive reagents. | High yields, formation of a highly reactive intermediate.[10] |
| Key Disadvantages | Reversible reaction, may require removal of water.[2] | Produces a mixture of isomers requiring separation.[7] | Two-step process, use of corrosive and hazardous thionyl chloride. |
III. Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the three synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-methyl-2-nitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Methyl 2-nitrobenzoate: A Guide to Safe and Compliant Practices
For laboratory professionals, the responsible disposal of chemical reagents is a cornerstone of a safe and sustainable research environment. This guide provides essential procedural information for the proper disposal of Methyl 2-nitrobenzoate (B253500), ensuring the safety of personnel and adherence to environmental regulations. While safety data sheets for Methyl 2-nitrobenzoate indicate it is not classified as a hazardous substance, it is imperative to follow established laboratory waste management protocols to minimize any potential risks.[1][2]
Immediate Safety and Handling Protocols
Before proceeding with the disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to mitigate any risk of exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Skin and Body Protection: A lab coat or other impervious clothing should be worn to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3][4]
-
After skin contact: Immediately wash the affected area with soap and plenty of water.[3][4]
-
After eye contact: Flush the eyes with water for at least 15 minutes as a precaution.[3][4]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting and seek medical advice.[3][4]
Step-by-Step Disposal Procedure
Although this compound is not classified as hazardous, it is best practice to manage its disposal as chemical waste rather than disposing of it via standard laboratory drains.
-
Waste Collection:
-
Collect waste this compound in a designated and compatible waste container. Glass or polyethylene (B3416737) containers are generally suitable.
-
Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[5][6]
-
Do not overfill the container; a maximum of 80-90% capacity is recommended to allow for vapor expansion.[5]
-
-
Labeling:
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9][10]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents, strong bases, and acids.[1][2][5]
-
Utilize secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in the event of a leak.[10][11]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][12]
-
Provide the disposal company with all necessary information regarding the waste, including the Safety Data Sheet (SDS).[8] The most common disposal method for such compounds is high-temperature incineration.[5]
-
Spill Response: In the case of a small spill, absorb the material with an inert absorbent like vermiculite (B1170534) or dry sand.[5] Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.[5] For larger spills, evacuate the area and contact your institution's EHS department for assistance.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 606-27-9 |
| Molecular Formula | C8H7NO4 |
| Molecular Weight | 181.15 g/mol |
| Melting Point | -13 °C (8.6 °F) |
| Boiling Point | 95 - 106 °C (203 - 222.8 °F) @ 1 mmHg |
| Flash Point | > 112 °C (> 233.6 °F) |
(Source: Thermo Fisher Scientific, Sigma-Aldrich)[1][2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
